7-Bromo-2-methylquinazolin-4(3H)-one
Description
Structure
2D Structure
Propriétés
IUPAC Name |
7-bromo-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVNWVONJDMTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625908 | |
| Record name | 7-Bromo-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403850-89-5 | |
| Record name | 7-Bromo-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-2-methylquinazolin-4(3H)-one: Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Bromo-2-methylquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes information from closely related analogs and general principles of quinazolinone chemistry to offer valuable insights for research and development.
Introduction and Significance
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established them as privileged structures in drug discovery.[1][2] The introduction of a bromine atom and a methyl group to the quinazolinone core, as in this compound, can significantly modulate its physicochemical properties and biological activity. This guide explores the foundational chemical properties, synthesis, and potential therapeutic applications of this specific derivative.
Table 1: Core Properties of this compound [3][4]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| CAS Number | 403850-89-5 |
digraph "7_Bromo_2_methylquinazolin_4_3H_one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a[label=""]; b[label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="N"]; h [label=""]; i[label="N"]; j [label="O"]; k [label="Br"]; l [label="CH3"];
a -- b[dir=none]; b -- c [dir=none]; c -- d [dir=none]; d -- e [dir=none]; e -- f [dir=none]; f -- a[dir=none]; a -- g [dir=none]; g -- h [dir=none]; h -- i[dir=none]; i -- f [dir=none]; c -- k [dir=none]; h -- j [style=double, dir=none]; g -- l [dir=none]; b -- h [dir=none]; }
Caption: Chemical structure of this compound.
Synthesis and Spectroscopic Characterization
Representative Synthesis Protocol
This protocol is a representative example based on common synthetic methods for this class of compounds.
Step 1: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
-
To a round-bottom flask, add 2-amino-4-bromobenzoic acid and an excess of acetic anhydride.
-
Heat the mixture under reflux for a sufficient period (typically 2-4 hours) to ensure complete cyclization.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the excess acetic anhydride and acetic acid by-product under reduced pressure to yield the crude 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one in a suitable solvent such as glacial acetic acid or a deep eutectic solvent like choline chloride:urea.[5]
-
Add a source of ammonia, such as ammonium acetate or formamide.
-
Heat the reaction mixture, typically at reflux, and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified this compound.
Caption: Representative synthesis workflow for this compound.
Expected Spectroscopic Characteristics
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected characteristics can be inferred from the analysis of similar structures.[7][8]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (3H) in the downfield region (δ 7.0-8.5 ppm), with splitting patterns dictated by their positions relative to the bromo and other substituents. A singlet for the methyl group (3H) around δ 2.0-2.5 ppm. A broad singlet for the N-H proton, typically at a high chemical shift (>10 ppm).[9] |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 160-170 ppm. Aromatic carbons in the δ 110-150 ppm region. The methyl carbon signal in the upfield region (δ 20-25 ppm).[10] |
| IR (Infrared) | A sharp C=O stretching vibration around 1680-1700 cm⁻¹. N-H stretching vibration as a broad band around 3200-3400 cm⁻¹. C-H stretching of the aromatic ring and methyl group in the 2800-3100 cm⁻¹ region. C-Br stretching vibration in the fingerprint region. |
| Mass Spec (MS) | A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight (239.07 for C₉H₇BrN₂O). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be expected. |
Physicochemical Properties and Basicity
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa)
Quinazolinones are generally considered weak bases.[11] The basicity arises from the nitrogen atoms in the heterocyclic ring. The pKa value is a quantitative measure of this basicity. While the experimental pKa of this compound has not been reported, predictions for related quinazolinone derivatives can provide an estimate. For instance, the predicted pKa for 6-bromo-2-methyl-3-phenyl-4(3H)-quinazolinone is approximately 1.83.[12] The position of the bromo substituent and the presence of the 2-methyl group will influence the electron density on the nitrogen atoms and thus the precise pKa value. The electron-withdrawing nature of the bromine atom is expected to decrease the basicity compared to the unsubstituted 2-methylquinazolin-4(3H)-one.
Solubility
The solubility of quinazolinone derivatives is highly dependent on the substituents. The parent quinazolinone scaffold has limited aqueous solubility. The presence of the bromine atom, a lipophilic substituent, is likely to further decrease its solubility in water. Conversely, it is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. For drug development purposes, formulation strategies may be required to enhance its aqueous solubility.
Potential Biological Activities and Therapeutic Applications
The quinazolinone scaffold is associated with a wide array of biological activities. The introduction of a bromine atom can often enhance these properties.
Cytotoxic and Anticancer Potential
Numerous studies have demonstrated the potent cytotoxic effects of bromo-substituted quinazolinone derivatives against various cancer cell lines.[13][14][15] For example, certain 6-bromo-quinazoline derivatives have shown significant activity against breast (MCF-7) and colon (SW480) cancer cell lines.[16] The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[16]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][17][18][19][20]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential as a PARP Inhibitor
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[21] Inhibitors of PARP have emerged as a promising class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[22][23] The quinazolinone scaffold has been identified as a potential pharmacophore for the design of PARP inhibitors. While there is no direct evidence for this compound as a PARP inhibitor, its structural similarity to known quinazolinone-based PARP inhibitors suggests this as a plausible area for investigation.
Experimental Protocol: PARP Inhibition Assay
Several commercial kits are available to measure PARP-1 activity. These assays are typically based on the detection of poly(ADP-ribose) (PAR) formation.[11][14]
-
Reaction Setup: In a 96-well plate, combine the PARP enzyme, a histone-coated plate (or biotinylated histone), and the test compound (this compound) at various concentrations.
-
Initiation: Start the reaction by adding a solution containing NAD⁺ and activated DNA.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for PARylation of the histones.
-
Detection: Wash the plate and add an antibody that specifically recognizes PAR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.
-
Measurement and Analysis: Measure the signal using a plate reader and calculate the percent inhibition of PARP activity to determine the IC₅₀ value.
Caption: Postulated mechanism of PARP inhibition.
Conclusion
This compound is a promising heterocyclic compound with potential applications in drug discovery, particularly in the development of anticancer agents. Its synthesis is achievable through established chemical routes, and its physicochemical properties can be predicted based on its structural features. While specific biological data for this compound is currently limited, the known activities of related bromo-substituted quinazolinones suggest that it warrants further investigation for its cytotoxic effects and its potential as a PARP inhibitor. This technical guide provides a foundational understanding to aid researchers in the exploration of this and similar quinazolinone derivatives.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 403850-89-5 | AChemBlock [achemblock.com]
- 4. 403850-89-5 | this compound - AiFChem [aifchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identify each of the following compounds from the 1H NMR data and... | Study Prep in Pearson+ [pearson.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7-Bromo-2-methylquinazoline-4-carboxylic acid | C10H7BrN2O2 | CID 105516093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bds.berkeley.edu [bds.berkeley.edu]
- 20. MTT (Assay protocol [protocols.io]
- 21. Quinazolinone synthesis [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
An In-depth Technical Guide to the Structural Elucidation of 7-Bromo-2-methylquinazolin-4(3H)-one
Foreword: The Imperative for Unambiguous Characterization
In the landscape of medicinal chemistry and drug development, the quinazolinone scaffold is of paramount importance, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The precise substitution pattern on the quinazolinone ring dictates its pharmacological profile and mechanism of action.[2][3] Therefore, the unambiguous structural elucidation of novel derivatives, such as 7-Bromo-2-methylquinazolin-4(3H)-one, is not merely a procedural step but the foundational bedrock upon which all subsequent research, development, and intellectual property claims are built.
This guide provides a comprehensive, field-proven methodology for the complete structural characterization of this compound. We will move beyond a simple recitation of techniques, instead focusing on the integrated analytical strategy, the causality behind experimental choices, and the cross-validation of data to construct an irrefutable structural proof.
Foundational Physicochemical & Synthetic Profile
Prior to embarking on spectroscopic analysis, a foundational profile of the target compound is established. This includes its basic physicochemical properties and a conceptual understanding of its synthesis, which can inform potential side-products or isomers.
A common and efficient route for the synthesis of the quinazolinone core involves the condensation of a substituted anthranilic acid derivative.[4] For the target molecule, this typically involves the reaction of 2-amino-4-bromobenzoic acid with N-acetylanthranilic acid or a similar C2 source, followed by cyclization. Understanding this pathway is critical for anticipating potential isomeric impurities, such as 5-Bromo or 6-Bromo-2-methylquinazolin-4(3H)-one, which must be differentiated during analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O | [5] |
| Molecular Weight | 239.07 g/mol | [5] |
| CAS Number | 403850-89-5 | [5] |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| IUPAC Name | This compound | [5] |
The Integrated Spectroscopic Elucidation Workflow
The definitive structural confirmation of this compound relies on a synergistic approach, where each analytical technique provides a unique and complementary piece of the structural puzzle. Our workflow prioritizes a sequence of analyses from mass spectrometry for molecular weight confirmation to multi-dimensional NMR for precise atomic mapping.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry (MS) serves as the first line of analytical evidence. Its primary roles are to confirm the molecular weight and, critically in this case, to verify the presence of a single bromine atom.
Key Analytical Insights:
-
Molecular Ion Peak: Using electrospray ionization (ESI) in positive mode, the spectrum is expected to show a protonated molecular ion ([M+H]⁺). Given the molecular weight of ~239.07, we anticipate a cluster of peaks at m/z 240 and 242.
-
Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M+ and M+2 isotopic pattern with a peak intensity ratio of approximately 1:1.[6][7] The observation of this 1:1 doublet at m/z 240/242 is definitive proof of the presence of one bromine atom in the molecule.
-
Fragmentation Analysis: Tandem MS (MS/MS) can provide further structural confirmation. The fragmentation of quinazolinone cores often involves characteristic losses.[8]
Protocol 1: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Dilute this solution to a final concentration of 1-10 µg/mL using the mobile phase (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ESI mode).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Data Acquisition (Full Scan): Acquire data in positive ESI mode over a mass range of m/z 50-500 to observe the protonated molecular ion.
-
Data Acquisition (MS/MS): Perform a product ion scan on the precursor ions at m/z 240 and 242 to generate a fragmentation spectrum.
-
Data Analysis: Confirm the accurate mass of the molecular ion and its elemental composition. Analyze the isotopic distribution to confirm the 1:1 ratio for bromine. Interpret the fragmentation pattern to corroborate the core structure.[9]
NMR Spectroscopy: Mapping the Molecular Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in the molecule. Experiments are typically conducted in a deuterated solvent such as DMSO-d₆, which is effective at solubilizing quinazolinones and has a well-characterized residual solvent peak for referencing.[10]
¹H NMR (Proton NMR)
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.
-
Aromatic Region (δ 7.0-8.5 ppm): The quinazolinone core contains three aromatic protons. The bromine at position 7 significantly influences their chemical shifts and coupling patterns. We expect to see:
-
H-5: A doublet, due to coupling with H-6.
-
H-6: A doublet of doublets, coupling to both H-5 and H-8.
-
H-8: A doublet, due to coupling with H-6. The substitution pattern can be confirmed through analysis of the coupling constants (J-values).
-
-
Methyl Group (δ ~2.5 ppm): The methyl group at the C2 position is expected to appear as a sharp singlet, as it has no adjacent protons. Its chemical shift is characteristic of a methyl group attached to an sp² carbon in a heterocyclic system.[11]
-
Amide Proton (δ >12.0 ppm): The N-H proton at position 3 is typically a broad singlet at a very downfield chemical shift in DMSO-d₆, a characteristic feature of quinazolinones.[12][13]
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon (δ ~162 ppm): The C4 carbonyl carbon is one of the most downfield signals.
-
Aromatic/Heterocyclic Carbons (δ 115-155 ppm): Seven distinct signals are expected in this region, corresponding to the remaining carbons of the quinazolinone ring system. The carbon directly attached to the bromine (C7) will show a reduced intensity and a chemical shift influenced by the halogen.
-
Methyl Carbon (δ ~22 ppm): The C2-methyl carbon will appear as a distinct signal in the aliphatic region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) |
| C2-CH₃ | ~2.5 | s | ~22 |
| N3-H | >12.0 | br s | - |
| C2 | - | - | ~154 |
| C4 | - | - | ~162 |
| C4a | - | - | ~121 |
| C5 | ~8.0 | d | ~128 |
| C6 | ~7.6 | dd | ~129 |
| C7 | - | - | ~120 |
| C8 | ~7.9 | d | ~118 |
| C8a | - | - | ~148 |
Note: These are predicted values based on data from similar quinazolinone structures.[11][12][13] Actual values may vary slightly.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal resolution.[14]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans. Use standard parameters with a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing & Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) or TMS. Integrate ¹H signals and analyze chemical shifts and coupling constants to assign the protons. Assign carbon signals based on chemical shifts and comparison with literature data for analogous compounds.[9]
Infrared Spectroscopy: Functional Group Fingerprinting
Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, providing a molecular "fingerprint."
Expected Characteristic Absorption Bands:
-
N-H Stretch: A moderate to strong band around 3200-3400 cm⁻¹, characteristic of the amine N-H bond in the lactam ring.
-
C-H Aromatic Stretch: Bands appearing just above 3000 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1670-1690 cm⁻¹, indicative of the conjugated amide carbonyl group.[15]
-
C=N and C=C Stretches: A series of bands in the 1615-1450 cm⁻¹ region, corresponding to the C=N bond and the aromatic ring vibrations.
X-Ray Crystallography: The Definitive Proof
For novel compounds, particularly those intended for pharmaceutical development, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[16] This technique determines the precise spatial arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and absolute configuration.[17]
Protocol 3: X-Ray Crystallography (Conceptual)
-
Crystal Growth: The rate-limiting step is often growing a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to solve the crystal structure, yielding a three-dimensional electron density map. This map is used to build and refine a molecular model, ultimately providing precise bond lengths, bond angles, and atomic coordinates.[17]
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is a process of logical deduction, built upon a foundation of complementary spectroscopic data. The mass spectrum confirms the elemental formula and the presence of bromine. The infrared spectrum verifies the core functional groups. Finally, NMR spectroscopy provides the definitive map of the atomic framework, allowing for the unambiguous assignment of the substitution pattern. Each piece of data, when considered in isolation, provides clues; when integrated, they provide irrefutable proof. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing research and development in the critical field of medicinal chemistry.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7-Bromoquinazolin-4(3H)-one|CAS 194851-16-6 [benchchem.com]
- 5. This compound 95% | CAS: 403850-89-5 | AChemBlock [achemblock.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. ijpscr.info [ijpscr.info]
- 13. rsc.org [rsc.org]
- 14. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one
Foreword: The Quinazolinone Scaffold in Modern Chemistry
The quinazolinone core is a privileged heterocyclic scaffold that is prominently featured in a multitude of natural products and synthetic organic compounds.[1][2] Its derivatives are the subject of intense research due to their vast and potent biological activities, which span anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties, among others.[2][3][4][5] The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of its pharmacological profile, making it a cornerstone in drug discovery and development.[4][5] This guide provides a detailed exploration of a robust and widely adopted synthetic pathway to a specific, functionalized derivative: 7-Bromo-2-methylquinazolin-4(3H)-one, a valuable building block for creating more complex bioactive molecules.
Strategic Overview: The Benzoxazinone Route
The most reliable and frequently employed strategy for the synthesis of 2-methyl-substituted quinazolin-4(3H)-ones proceeds through a key intermediate, a 2-methyl-4H-3,1-benzoxazin-4-one.[3][6][7][8] This multi-step approach offers high yields and relatively straightforward purifications. The synthesis begins with a readily available substituted anthranilic acid, which undergoes acylation and subsequent cyclization to form the benzoxazinone ring. This stable intermediate is then converted to the target quinazolinone via ammonolysis.
This pathway can be conceptually divided into three primary stages:
-
N-Acylation: Introduction of the 2-methyl group precursor.
-
Dehydrative Cyclization: Formation of the reactive benzoxazinone intermediate.
-
Ring Transformation: Conversion of the benzoxazinone to the quinazolinone core.
Below is a visual representation of this synthetic workflow.
Caption: General workflow for the synthesis of this compound.
Part 1: Mechanistic Insights and Experimental Causality
A deep understanding of the mechanism at each step is critical for optimizing reaction conditions and troubleshooting potential issues.
Step 1: N-Acylation of 2-Amino-4-bromobenzoic Acid
The synthesis commences with 2-amino-4-bromobenzoic acid, a substituted anthranilic acid.[9][10] The primary objective of this initial step is to selectively acylate the amino group.
-
Reaction: 2-Amino-4-bromobenzoic acid is treated with acetic anhydride. The nucleophilic amino group attacks one of the carbonyl carbons of the anhydride, leading to the formation of N-acetyl-2-amino-4-bromobenzoic acid.
-
Expertise & Causality: Acetic anhydride is the reagent of choice as it is inexpensive, effective, and can also serve as the solvent. The amino group is a significantly stronger nucleophile than the carboxylate anion under these conditions, ensuring high selectivity for N-acylation over O-acylation. The bromine atom at the 4-position is an electron-withdrawing group, which technically reduces the nucleophilicity of the amine.[9] However, this effect is moderate, and the reaction proceeds efficiently, often with gentle heating to ensure completion.[9]
Step 2: Cyclization to 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
The N-acylated intermediate is now primed for intramolecular cyclization to form the benzoxazinone ring.
-
Reaction: The N-acetyl-2-amino-4-bromobenzoic acid is heated, typically at reflux in excess acetic anhydride.[7][9] This promotes a dehydrative cyclization, yielding the 7-bromo-2-methyl-4H-3,1-benzoxazin-4-one intermediate.
-
Trustworthiness & Self-Validation: This cyclization is a robust and high-yielding transformation.[11] The excess acetic anhydride serves a dual purpose: it acts as a dehydrating agent, driving the equilibrium towards the cyclized product by removing the water molecule formed during the reaction, and it can also function as the solvent. The formation of the stable, six-membered benzoxazinone ring is the thermodynamic driving force for this step.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[9]
Step 3: Ammonolysis and Ring Transformation
The final step involves the conversion of the benzoxazinone intermediate into the target quinazolinone.
-
Reaction: The isolated 7-bromo-2-methyl-4H-3,1-benzoxazin-4-one is reacted with a source of ammonia, such as ammonium acetate in glacial acetic acid or aqueous ammonia.[3][7][13]
-
Authoritative Grounding: The mechanism of this transformation is well-established.[12][14] The nitrogen nucleophile (ammonia) attacks the electrophilic C4 carbonyl carbon of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an N-acyl-aminobenzamide intermediate. This flexible intermediate then undergoes a subsequent intramolecular cyclization, where the terminal amide nitrogen attacks the other carbonyl carbon, followed by dehydration to yield the highly stable, aromatic this compound.[3][7]
Part 2: Experimental Protocol and Data
The following section provides a representative, step-by-step laboratory protocol synthesized from established methodologies.[6][7][9]
Detailed Synthesis Protocol
Step A: Synthesis of 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
-
Acylation: To a solution of 2-Amino-4-bromobenzoic acid (1.0 equivalent) in a suitable solvent such as pyridine or dioxane, add acetic anhydride (1.2 equivalents) dropwise at room temperature.[9]
-
Reaction Monitoring: Stir the mixture at 50-60 °C and monitor the reaction's progress using TLC until the starting material is no longer visible.
-
Cyclization: Increase the temperature and heat the mixture at reflux in the excess acetic anhydride for 1-2 hours to facilitate cyclization to the benzoxazinone.[7][9]
-
Work-up & Isolation: After completion, cool the reaction mixture. Remove the excess acetic anhydride under reduced pressure. Triturate the resulting residue with a non-polar solvent (e.g., hexane) to precipitate the solid 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.
-
Purification: Filter the solid product, wash with cold ether, and dry under vacuum. The product can be recrystallized if further purity is required.
Step B: Synthesis of this compound
-
Reaction Setup: Suspend the 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (1.0 equivalent) from Step A and ammonium acetate (2-3 equivalents) in glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. The suspension should dissolve as the reaction progresses.
-
Product Precipitation: Cool the reaction mixture to room temperature, then pour it into a beaker of cold water.
-
Isolation and Purification: The solid product will precipitate out of the aqueous solution. Collect the precipitate by filtration. Wash the solid thoroughly with water to remove any residual acetic acid and salts, followed by a wash with cold ethanol and hexanes.
-
Drying: Dry the final white or off-white solid product, this compound, under vacuum.
Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Conditions | Product |
| A | 2-Amino-4-bromobenzoic acid | Acetic Anhydride | Acetic Anhydride, Pyridine | 50-60°C, then Reflux | 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one |
| B | 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | Ammonium Acetate | Glacial Acetic Acid | Reflux | This compound |
Part 3: Visualization of Key Chemical Transformations
The following diagrams illustrate the detailed chemical structures and transformations involved in the synthesis.
Caption: Key structural transformations in the synthesis pathway.
Conclusion
The synthesis of this compound via the benzoxazinone intermediate route is a highly efficient and well-documented method. It relies on fundamental organic chemistry principles, including nucleophilic acyl substitution, intramolecular cyclization, and ring-opening/ring-closing cascades. By understanding the causality behind each experimental choice—from reagent selection to reaction conditions—researchers can reliably produce this valuable heterocyclic building block for further elaboration in medicinal and materials chemistry applications.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2-氨基-4-溴苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Bot Verification [chiet.edu.eg]
- 12. uomosul.edu.iq [uomosul.edu.iq]
- 13. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Spectroscopic Data of 7-Bromo-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 7-Bromo-2-methylquinazolin-4(3H)-one. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities.[1] A thorough understanding of the spectroscopic properties of substituted quinazolinones like this compound is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.
This document details the theoretical underpinnings and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule.
Physicochemical Properties
Before delving into the spectroscopic data, a summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₇BrN₂O[2] |
| Molecular Weight | 239.07 g/mol [2] |
| CAS Number | 403850-89-5[2] |
| Appearance | White to off-white solid |
Molecular Structure
The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.
Caption: Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Typical spectral parameters include a spectral width of 0-14 ppm, a pulse angle of 30°, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum using proton broadband decoupling.
-
A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Typical spectral parameters include a spectral width of 0-200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the N-H proton. The chemical shifts (δ) are reported in parts per million (ppm).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.3 | br s | 1H | N3-H |
| ~8.0 | d | 1H | H-5 |
| ~7.8 | d | 1H | H-8 |
| ~7.6 | dd | 1H | H-6 |
| ~2.4 | s | 3H | C2-CH₃ |
Interpretation:
-
The downfield singlet at approximately 12.3 ppm is characteristic of the acidic N-H proton of the quinazolinone ring system. This peak is often broad due to quadrupole broadening and chemical exchange.
-
The aromatic region is expected to display an ABC spin system. The proton at the 5-position (H-5) is anticipated to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group. H-8 is expected to appear as a doublet, and H-6 as a doublet of doublets due to coupling with both H-5 and H-8.
-
The upfield singlet at around 2.4 ppm corresponds to the three protons of the methyl group at the C2 position.
¹³C NMR (Carbon NMR) Data
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C4 (C=O) |
| ~155 | C2 |
| ~148 | C8a |
| ~137 | C6 |
| ~128 | C5 |
| ~127 | C8 |
| ~122 | C4a |
| ~119 | C7 |
| ~22 | C2-CH₃ |
Interpretation:
-
The most downfield signal, around 162 ppm, is assigned to the carbonyl carbon (C4).
-
The signals for the aromatic and heterocyclic carbons appear in the range of 119-155 ppm. The carbon bearing the bromine atom (C7) is expected to be shifted upfield due to the heavy atom effect.
-
The upfield signal at approximately 22 ppm is characteristic of the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet press and apply pressure to form a translucent pellet.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.
IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Medium, Broad | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Weak | Aliphatic C-H Stretch (CH₃) |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1610 | Medium | C=N Stretch |
| ~1590, 1480 | Medium | Aromatic C=C Stretch |
| ~800 | Strong | C-Br Stretch |
Interpretation:
-
The broad absorption in the 3200-3000 cm⁻¹ region is characteristic of the N-H stretching vibration, indicating the presence of the secondary amide group in the quinazolinone ring.
-
The strong, sharp peak around 1680 cm⁻¹ is a key diagnostic band for the carbonyl (C=O) stretching of the amide group.
-
Absorptions in the 1610-1480 cm⁻¹ range are attributed to the C=N and aromatic C=C stretching vibrations.
-
The presence of a strong band around 800 cm⁻¹ is indicative of the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: Mass Spectrometry
Instrumentation and Data Acquisition (Electron Impact - EI):
-
Instrument: A mass spectrometer with an Electron Impact (EI) ionization source.
-
Sample Introduction: A small amount of the solid sample is introduced via a direct insertion probe.
-
The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
MS Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic isotopic peaks due to the presence of bromine.
| m/z | Relative Intensity (%) | Assignment |
| 238/240 | High | [M]⁺ (Molecular Ion) |
| 210/212 | Moderate | [M - CO]⁺ |
| 183/185 | Moderate | [M - CO - HCN]⁺ |
| 159 | Moderate | [M - Br]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ is expected at m/z 238 and 240 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Common fragmentation pathways for quinazolinones involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).
-
A significant fragment at m/z 159 would correspond to the loss of the bromine radical.
Caption: Proposed MS Fragmentation Pathway
Conclusion
The collective analysis of NMR, IR, and MS data provides a comprehensive spectroscopic profile of this compound. The characteristic signals in each spectrum, from the proton and carbon chemical shifts in NMR to the vibrational frequencies in IR and the fragmentation pattern in MS, serve as a unique fingerprint for this molecule. This detailed guide serves as a valuable resource for researchers in the positive identification and characterization of this important heterocyclic compound.
References
In Silico Prediction of 7-Bromo-2-methylquinazolin-4(3H)-one Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This technical guide presents a comprehensive, in-silico workflow to predict the bioactivity of a specific derivative, 7-Bromo-2-methylquinazolin-4(3H)-one. Leveraging established computational methodologies, this document provides researchers, scientists, and drug development professionals with a robust framework for hypothesis generation and candidate prioritization, thereby accelerating early-phase drug discovery. We will detail the protocols for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, grounding each step in established scientific principles and best practices.
Introduction: The Rationale for In Silico Bioactivity Prediction
The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. A significant portion of these failures can be attributed to unforeseen issues with a compound's efficacy, pharmacokinetics, or toxicity profile.[4][5] In silico, or computational, approaches offer a powerful strategy to mitigate these risks by providing early, predictive insights into a molecule's potential behavior.[6][7] By simulating interactions at a molecular level and building predictive models from existing data, we can screen vast chemical spaces, prioritize promising candidates, and identify potential liabilities before committing significant resources to laboratory synthesis and testing.[5][8]
This guide focuses on this compound, a member of the pharmacologically significant quinazolinone class. Derivatives of this scaffold are known to target critical cellular machinery, including Epidermal Growth Factor Receptor (EGFR) and tubulin in cancer, as well as bacterial enzymes like penicillin-binding proteins (PBPs).[9][10][11][12] Our objective is to construct a logical, evidence-based in silico assessment of this specific molecule, providing a blueprint that can be adapted for other novel chemical entities.
The workflow is designed around three core predictive pillars:
-
Molecular Docking: To predict the binding affinity and interaction patterns of the compound against validated protein targets.
-
QSAR Modeling: To correlate the compound's structural features with biological activity based on data from analogous compounds.
-
ADMET Prediction: To forecast the pharmacokinetic and toxicity profile of the molecule, assessing its "drug-likeness."
This multi-faceted approach ensures a holistic preliminary evaluation, grounded in the principles of computational chemistry and cheminformatics.
The Subject Molecule: this compound
Before initiating any computational analysis, the structure of the molecule of interest must be accurately defined.
-
IUPAC Name: this compound
-
CAS Number: 403850-89-5
-
Canonical SMILES: CC1=NC2=C(C=CC(Br)=C2)C(=O)N1[13]
-
Molecular Formula: C₉H₇BrN₂O
-
Molecular Weight: 239.07 g/mol [13]
This SMILES (Simplified Molecular Input Line Entry System) string is the key identifier used to generate the 2D and 3D representations required for all subsequent computational steps. Various online tools can be used for this conversion.[6][7][14][15][16]
Predictive Workflow: A Step-by-Step Technical Protocol
The in-silico prediction pipeline is a sequential process where the output of one stage informs the next. This ensures a logical flow from broad interaction potential to specific, property-based predictions.
Caption: High-level in-silico to experimental workflow.
Part 1: Molecular Docking Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of the interaction, typically as a binding energy score.[17] A more negative score generally indicates a more favorable interaction.[1][18]
Based on the established activities of the quinazolinone scaffold, we have selected three high-value protein targets for analysis:
-
Anticancer (Tyrosine Kinase Inhibition): Epidermal Growth Factor Receptor (EGFR) Kinase Domain. Overexpression of EGFR is a hallmark of many cancers. Quinazolines like Gefitinib and Erlotinib are approved EGFR inhibitors.[6][19] We will use the crystal structure of EGFR in complex with Erlotinib.
-
PDB ID: 1M17[20]
-
-
Anticancer (Antimitotic): Tubulin at the Colchicine Binding Site. Quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][21][22] We will target the well-defined colchicine binding site.
-
PDB ID: 1SA0[23]
-
-
Antimicrobial (Anti-MRSA): Penicillin-Binding Protein 2a (PBP2a). This enzyme is crucial for cell wall synthesis in Methicillin-resistant Staphylococcus aureus (MRSA), and quinazolinones have been identified as inhibitors.[12]
-
PDB ID: 4CJN[12]
-
This protocol outlines the standard procedure using the widely adopted AutoDock Vina software.[1][18][24][25][26]
Step 1: Preparation of the Receptor (Protein)
-
Download Structure: Obtain the protein's crystal structure in PDB format from the RCSB Protein Data Bank (e.g., 1M17 for EGFR).[20]
-
Clean Protein: Load the PDB file into a molecular visualization tool like AutoDock Tools (ADT). Remove all non-essential components, such as water molecules and co-crystallized ligands/ions.[14][24]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is critical for correctly calculating electrostatic interactions and hydrogen bonds.
-
Assign Charges: Compute and assign partial charges (e.g., Kollman or Gasteiger charges) to each atom.[14]
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Step 2: Preparation of the Ligand (this compound)
-
Generate 3D Structure: Convert the ligand's SMILES string (CC1=NC2=C(C=CC(Br)=C2)C(=O)N1) into a 3D structure in SDF or MOL2 format using an online converter or a program like Open Babel.[14]
-
Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is a crucial step for realistic docking.[14]
-
Load and Prepare in ADT: Open the energy-minimized ligand file in ADT. The software will automatically detect rotatable bonds.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space where Vina will search for binding poses. For a known target, the box should be centered on the position of the co-crystallized ligand in the original PDB file.[14][24]
-
Set Dimensions: The size of the box should be large enough to accommodate the entire ligand and allow for rotational and translational movement within the binding pocket.
Step 4: Running AutoDock Vina and Analyzing Results
-
Configuration File: Create a text file specifying the paths to the receptor PDBQT, ligand PDBQT, and the coordinates and dimensions of the grid box.
-
Execute Vina: Run the Vina executable from the command line, pointing to the configuration file.
-
Analyze Output: Vina will generate a PDBQT file containing the predicted binding poses (typically 9) ranked by their binding affinity scores (in kcal/mol).
-
Visualization: Load the receptor and the output ligand poses into a visualization software (e.g., PyMOL, Chimera) to analyze the interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the binding site.[1]
Caption: Detailed workflow for molecular docking.
Part 2: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activities.[27] A robust QSAR model can predict the activity of novel compounds before they are synthesized.[7][10]
This protocol follows the five principles for QSAR model validation established by the Organisation for Economic Co-operation and Development (OECD).[9][28]
Step 1: Data Set Preparation (OECD Principle 1: A defined endpoint)
-
Data Collection: Compile a dataset of structurally related quinazolinone compounds with experimentally determined biological activity against a single, well-defined endpoint (e.g., IC₅₀ values for EGFR inhibition). This data can be sourced from chemical databases like ChEMBL or from the scientific literature.
-
Data Curation: Standardize the chemical structures and ensure the consistency and quality of the biological activity data. Convert all activity data to a uniform format (e.g., pIC₅₀ = -log(IC₅₀)).
-
Dataset Splitting: Rationally divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%).[1][2][8][19] The training set is used to build the model, while the test set is held back for external validation. Rational division methods like the Kennard-Stone algorithm are preferred over random splitting to ensure both sets span the chemical space of the dataset.
Step 2: Molecular Descriptor Calculation (OECD Principle 2: An unambiguous algorithm)
-
Descriptor Generation: For each molecule in the training and test sets, calculate a wide range of molecular descriptors. These are numerical values that represent various aspects of the molecule's physicochemical properties (e.g., LogP, molecular weight), topology, and electronic features.[20] Open-source software like PaDEL-Descriptor or web servers can be used for this purpose.
-
Descriptor Pre-processing: Remove constant or highly correlated descriptors to reduce redundancy and the risk of overfitting.
Step 3: Model Building and Validation
-
Variable Selection: From the large pool of calculated descriptors, select a small, relevant subset that best correlates with the biological activity. This is a critical step to create a simple and interpretable model.
-
Model Generation: Using the selected descriptors for the training set, generate a mathematical model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) or Support Vector Machines (SVM).
-
Internal Validation (OECD Principle 4: Appropriate measures of goodness-of-fit, robustness and predictivity): Assess the robustness and stability of the model using cross-validation techniques on the training set (e.g., leave-one-out cross-validation). A high cross-validated correlation coefficient (q²) is indicative of a robust model.
-
External Validation: Use the trained model to predict the activity of the compounds in the external test set. The predictive power of the model is evaluated by the correlation coefficient (R²_pred) between the predicted and experimental activities for the test set. A high R²_pred value indicates good predictive ability.
Step 4: Defining the Applicability Domain (AD) (OECD Principle 3)
-
Define AD: The AD defines the chemical space in which the QSAR model can make reliable predictions. This is typically based on the range of descriptor values of the training set.
-
Check Compound: Ensure that this compound falls within the defined AD before accepting its predicted activity.
Step 5: Mechanistic Interpretation (OECD Principle 5)
-
Interpret Descriptors: Analyze the molecular descriptors included in the final QSAR model to gain insights into the structural features that are important for the desired biological activity. This provides a rationale for designing future compounds with improved potency.
Part 3: ADMET Profile Prediction
A potent compound is of little therapeutic value if it cannot reach its target in the body or if it is toxic. ADMET prediction provides an early warning of potential pharmacokinetic and toxicity issues.[4][5]
Several user-friendly and validated web servers allow for rapid ADMET profiling. We recommend using SwissADME and pkCSM for a comprehensive assessment.[4][22]
Step 1: Input Molecule
-
Navigate to the SwissADME or pkCSM web server.
-
Input the SMILES string for this compound (CC1=NC2=C(C=CC(Br)=C2)C(=O)N1) into the query box.
Step 2: Run Prediction and Analyze Results
-
Initiate the calculation. The server will compute a wide range of properties.
-
Analyze Key Parameters: Focus on the following key areas:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility, etc.
-
Pharmacokinetics (Absorption): Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor status.
-
Pharmacokinetics (Distribution): Blood-Brain Barrier (BBB) penetration, CNS permeability.
-
Pharmacokinetics (Metabolism): Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.
-
Druglikeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps assess if a compound has properties that would make it a likely orally active drug.
-
Medicinal Chemistry Friendliness: Alerts for any potentially problematic fragments (e.g., Pan Assay Interference Compounds - PAINS).
-
Toxicity: Predictions for properties like AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).
-
Data Presentation and Interpretation
All quantitative data generated from this workflow should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Predicted Molecular Docking Scores
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference Ligand | Reference Binding Affinity (kcal/mol) |
| EGFR | 1M17 | Value | Erlotinib | Value |
| Tubulin | 1SA0 | Value | Colchicine | Value |
| MRSA PBP2a | 4CJN | Value | Quinazolinone Ligand | Value |
| Binding affinities are hypothetical and would be filled in upon execution of the docking protocol. A more negative value suggests stronger binding. |
Table 2: Hypothetical QSAR Model Performance
| Parameter | Value | Interpretation |
| R² (Training Set) | > 0.6 | Goodness of fit |
| q² (LOO Cross-Validation) | > 0.5 | Model robustness |
| R²_pred (Test Set) | > 0.5 | Predictive ability |
| These are generally accepted threshold values for a predictive QSAR model. |
Table 3: Predicted ADMET Properties for this compound
| Property Class | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 239.07 | Within Lipinski's rule (<500) |
| LogP | Value | Indicator of lipophilicity | |
| Water Solubility | Value | Affects absorption and formulation | |
| Absorption | HIA | Value | High/Low intestinal absorption |
| Distribution | BBB Permeant | Yes/No | Ability to cross the blood-brain barrier |
| Metabolism | CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions | |
| Druglikeness | Lipinski's Rule | Yes (0 violations) | High probability of oral bioavailability |
| Toxicity | AMES Toxicity | Non-mutagen/Mutagen | Potential to cause DNA mutations |
| hERG I Inhibitor | Yes/No | Risk of cardiotoxicity | |
| Predicted values are hypothetical and would be generated by SwissADME or pkCSM. |
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous in-silico workflow for the preliminary bioactivity assessment of this compound. By integrating molecular docking, QSAR modeling, and ADMET prediction, we can generate a comprehensive profile of the molecule's potential as a therapeutic agent. The results from these computational studies serve as a critical decision-making tool, enabling researchers to form testable hypotheses about the compound's mechanism of action, prioritize it for chemical synthesis, and anticipate potential developmental hurdles.
The true value of in-silico prediction lies in its ability to guide and refine the experimental drug discovery process.[7] Favorable predictions from this workflow—such as strong binding affinity to a key cancer target, predicted activity from a robust QSAR model, and a clean ADMET profile—would provide a strong rationale for advancing this compound to in vitro validation. Conversely, predictions of poor binding, low activity, or significant toxicity liabilities would allow for early de-prioritization or guide chemical modifications to mitigate the identified risks. This "fail early, fail cheap" paradigm is essential for improving the efficiency and success rate of modern drug development.[5]
References
- 1. Rational selection of training and test sets for the development of validated QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. QSAR modeling software and virtual screening [qsar4u.com]
- 5. leskoff.com [leskoff.com]
- 6. leskoff.com [leskoff.com]
- 7. researchwithrowan.com [researchwithrowan.com]
- 8. researchgate.net [researchgate.net]
- 9. chemtoolshub.com [chemtoolshub.com]
- 10. GitHub - LabMolUFG/automated-qsar-framework: Automated framework for the curation of chemogenomics data and to develop QSAR models for virtual screening using the open-source KNIME software [github.com]
- 11. SDF Generator from SMILES [biotech.fyicenter.com]
- 12. SMILES to 2D or 3D SDF/Mol Converter [biotech.fyicenter.com]
- 13. Convert SMILES to 3D structure [novoprolabs.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scribd.com [scribd.com]
- 18. 2d-molecular-visualization.streamlit.app [2d-molecular-visualization.streamlit.app]
- 19. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 20. sciencecodons.com [sciencecodons.com]
- 21. oecd.org [oecd.org]
- 22. one.oecd.org [one.oecd.org]
- 23. ijdra.com [ijdra.com]
- 24. neovarsity.org [neovarsity.org]
- 25. m.youtube.com [m.youtube.com]
- 26. youtube.com [youtube.com]
- 27. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 28. optibrium.com [optibrium.com]
Methodological & Application
Application Notes & Protocols: A Field-Proven Guide to the Synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Quinazolinone derivatives are recognized for their diverse pharmacological activities, making robust and reproducible synthetic routes essential for research and development.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic principles, critical process parameters, and field-proven insights for a successful two-step synthesis starting from 4-Bromoanthranilic acid. The protocol is designed for researchers, chemists, and drug development professionals, ensuring scientific integrity through detailed explanations and authoritative references.
Introduction: The Significance of the Quinazolinone Core
The quinazolin-4(3H)-one nucleus is a privileged scaffold in pharmaceutical sciences, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3] The strategic functionalization of this ring system allows for the fine-tuning of pharmacological profiles. The synthesis described herein focuses on a reliable and widely adopted pathway: the conversion of an anthranilic acid derivative into an intermediate benzoxazinone, followed by condensation with an ammonia source to yield the target quinazolinone.[4][5][6]
Overall Synthetic Workflow
The synthesis of this compound is efficiently achieved in a two-step sequence. The first step involves the acylation and subsequent dehydrative cyclization of 4-Bromoanthranilic acid using acetic anhydride to form a reactive benzoxazinone intermediate. The second step is the conversion of this intermediate into the final quinazolinone product via ammonolysis.
Caption: High-level overview of the two-step synthetic pathway.
Part 1: Synthesis of 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)
Reaction Principle and Mechanism
This initial step is a classic and efficient method for forming the 4H-3,1-benzoxazin-4-one ring system from anthranilic acid.[2][7] The reaction proceeds via two distinct phases:
-
N-Acetylation: The primary amino group (-NH₂) of 4-bromoanthranilic acid performs a nucleophilic attack on one of the carbonyl carbons of acetic anhydride. This results in the formation of N-acetyl-4-bromoanthranilic acid and releases a molecule of acetic acid.
-
Dehydrative Cyclization: Under thermal conditions, the newly formed N-acetyl group and the adjacent carboxylic acid group undergo an intramolecular cyclization. This process eliminates a molecule of water to form the stable, six-membered heterocyclic ring of the benzoxazinone intermediate.[8]
Caption: Mechanistic pathway for the formation of the benzoxazinone intermediate.
Experimental Protocol
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Bromoanthranilic acid.
-
Reagent Addition: In a fume hood, add an excess of acetic anhydride to the flask. The acetic anhydride serves as both the acetylating agent and the solvent.
-
Reaction: Gently heat the mixture with stirring using a heating mantle set to 130-140°C.[7] The solid will dissolve as the reaction progresses.
-
Monitoring: Continue refluxing for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexane (1:2 v/v).[7]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
-
Isolation: The resulting residue or oily product is the crude 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. It can often be used directly in the next step without further purification. If purification is desired, recrystallization from a suitable solvent like ethanol can be performed.[7]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Role |
| 4-Bromoanthranilic Acid | 216.03 | 10 | 2.16 g | Starting Material |
| Acetic Anhydride | 102.09 | ~150 | 15 mL (excess) | Reagent and Solvent |
| Ethyl Acetate | - | - | As needed | TLC Eluent |
| n-Hexane | - | - | As needed | TLC Eluent |
Field Insights & Troubleshooting
-
Causality of Excess Acetic Anhydride: Using acetic anhydride in excess is critical. It drives the N-acetylation equilibrium forward and acts as a suitable solvent for the reactants.
-
Temperature Control: While reflux is necessary for the cyclization, excessive heat can lead to side product formation. A temperature range of 130-140°C is optimal.[7]
-
Moisture Sensitivity: Acetic anhydride is highly reactive with water. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the anhydride, which would reduce the yield.
-
Product Stability: The benzoxazinone intermediate is a reactive electrophile. While it can be isolated, it is often advantageous to proceed directly to the next step to minimize potential degradation.
Part 2: Synthesis of this compound (Final Product)
Reaction Principle and Mechanism
The conversion of the benzoxazinone intermediate to the quinazolinone is a nucleophilic acyl substitution followed by cyclization.[9]
-
Ring Opening: A nitrogen nucleophile, in this case, ammonia (generated from ammonium acetate), attacks the electrophilic carbonyl carbon of the benzoxazinone ring. This opens the ring to form an N-acyl-2-aminobenzamide intermediate.
-
Ring Closure: The terminal amide nitrogen of the intermediate then undergoes an intramolecular nucleophilic attack on the other carbonyl group, followed by the elimination of a water molecule, to form the stable, six-membered pyrimidinone ring of the final quinazolinone product.
Caption: Mechanistic pathway for the conversion of benzoxazinone to quinazolinone.
Experimental Protocol
-
Setup: To the flask containing the crude 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one intermediate, add glacial acetic acid or another suitable solvent like ethanol.
-
Reagent Addition: Add an excess of ammonium acetate. Ammonium acetate serves as the ammonia source for the reaction.
-
Reaction: Heat the mixture to reflux (around 120°C for acetic acid) with stirring for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting benzoxazinone spot has been consumed.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water or onto crushed ice.
-
Precipitation: The product will precipitate as a solid. Stir for 15-20 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acetic acid and salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture to yield pure this compound.[10]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Role |
| Crude Benzoxazinone | 239.07 | ~10 (from Part 1) | ~2.4 g | Starting Material |
| Ammonium Acetate | 77.08 | 30 (3 equiv.) | 2.31 g | Ammonia Source |
| Glacial Acetic Acid | 60.05 | - | 20 mL | Solvent |
| Ethanol | - | - | As needed | Recrystallization |
Field Insights & Troubleshooting
-
Choice of Ammonia Source: Ammonium acetate is a convenient, solid reagent that decomposes upon heating to provide ammonia in situ. Other sources like formamide can also be used.[11]
-
Solvent Choice: Glacial acetic acid is an excellent solvent for this step as it readily dissolves the reactants and can help catalyze the dehydration step. However, other high-boiling polar solvents like DMF can also be effective.[9][12]
-
Purification is Key: The purity of the final product is critical for subsequent applications. Recrystallization is usually sufficient to obtain a high-purity solid. Ensure the product is completely dry before characterization.
-
Confirmation of Structure: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point) to confirm its identity and purity. The expected IUPAC name is this compound.[13]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Glacial acetic acid is corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This two-step protocol provides a reliable and scalable method for the synthesis of this compound from 4-Bromoanthranilic acid. By understanding the underlying chemical principles and paying close attention to critical process parameters, researchers can consistently obtain high yields of this valuable heterocyclic compound for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. ejppri.eg.net [ejppri.eg.net]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. scispace.com [scispace.com]
- 13. This compound 95% | CAS: 403850-89-5 | AChemBlock [achemblock.com]
Protocol for Suzuki coupling reactions with 7-Bromo-2-methylquinazolin-4(3H)-one
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with 7-Bromo-2-methylquinazolin-4(3H)-one
Authored by: Senior Application Scientist, Gemini Laboratories
Publication Date: December 31, 2025
Abstract
The quinazolin-4(3H)-one framework is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile synthetic methodologies for carbon-carbon bond formation, enabling the precise functionalization of heterocyclic scaffolds.[2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling reaction with this compound. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting to facilitate the synthesis of novel 7-aryl-2-methylquinazolin-4(3H)-one derivatives.
Mechanistic Insights: The Engine of C-C Bond Formation
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium-based catalytic cycle.[4] Understanding this mechanism is paramount for rational protocol design and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][5]
-
Oxidative Addition : The cycle initiates with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and results in a square planar Pd(II) intermediate.[5][6] The choice of phosphine ligands is critical here; electron-rich and bulky ligands increase electron density on the palladium center, facilitating this insertion.[5][7]
-
Transmetalation : This step involves the transfer of the organic group (R²) from the organoboron species to the palladium(II) center.[7] For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex (-B(OR)₃⁻).[7][8] This boronate then exchanges its organic moiety with the halide on the palladium complex.[9] The precise mechanism of this ligand transfer is complex and can be influenced by the base and solvent system.[7]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple and are expelled, forming the new C-C bond of the 7-aryl-2-methylquinazolin-4(3H)-one product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[2][5][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol provides a generalized yet robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or (Pd₂(dba)₃, 2 mol% + Ligand, 4-8 mol%)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DMF)
-
Standard laboratory glassware (Schlenk flask or reaction vial)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Materials for workup (Ethyl Acetate, Brine) and purification (Silica gel, solvents for chromatography)
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10][11]
-
Solvent Addition : Using a syringe, add the degassed solvent mixture to the flask. The typical concentration is 0.1–0.2 M with respect to the starting bromide.
-
Reaction Execution : Lower the flask into a preheated oil bath (typically 80–110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4–24 hours).[10][12]
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.[10]
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 7-aryl-2-methylquinazolin-4(3H)-one.
Caption: General experimental workflow for the Suzuki coupling.
Optimization Strategies and Comparative Data
The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. The N-H proton and other nitrogen atoms in the quinazolinone ring can be acidic or coordinating, making the choice of base and ligand particularly important.[13]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Insights |
| Pd Source | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source but can be sluggish. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II)/Pd(0) precursors that require an external ligand and form the active Pd(0) species in situ.[8] |
| Ligand | - | P(t-Bu)₃ (4 mol%) | XPhos (4 mol%) | For heteroaryl bromides, bulky and electron-rich phosphine ligands are often superior to PPh₃.[5] They promote faster oxidative addition and reductive elimination while preventing catalyst decomposition.[7][13] |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (3 equiv) | Cs₂CO₃ (2 equiv) | K₃PO₄ is a stronger base often effective for less reactive chlorides and can prevent side reactions.[12] Cs₂CO₃ is highly soluble and effective but more expensive. K₂CO₃ is a standard, cost-effective choice. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | DMF | The use of water can accelerate the reaction, particularly the transmetalation step.[7] Dioxane and Toluene are common aprotic solvents. DMF is a polar aprotic solvent that can also be effective. |
| Temperature | 90 °C | 110 °C | 80 °C | Higher temperatures increase reaction rates but can also lead to side reactions like protodeboronation. The optimal temperature balances reactivity with stability. |
Troubleshooting Common Issues
-
No or Low Conversion : This is often due to inactive catalyst. Ensure the reaction is truly anaerobic, as oxygen can deactivate Pd(0) catalysts. The quality of the boronic acid is also critical; they can degrade upon storage. Consider using a more active pre-catalyst system (e.g., an XPhos or SPhos precatalyst).[13]
-
Protodeboronation : The appearance of 2-methylquinazolin-4(3H)-one (the debrominated starting material) is a common side reaction. This occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid. Using a stronger, non-nucleophilic base or minimizing water content can sometimes mitigate this issue.[12]
-
Homocoupling of Boronic Acid : Formation of biaryl products derived from the boronic acid (R'-R') can occur, especially at high temperatures or in the presence of oxygen. Ensuring strictly anaerobic conditions is the best preventative measure.
-
Difficulty with Electron-Withdrawing Boronic Acids : Boronic acids bearing strong electron-withdrawing groups can be less nucleophilic, slowing the transmetalation step.[12] For these substrates, a stronger base (K₃PO₄) and a more electron-rich ligand may be required to achieve good yields.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful method for the synthesis of 7-aryl-2-methylquinazolin-4(3H)-ones. By understanding the underlying catalytic cycle and carefully selecting the palladium source, ligand, base, and solvent, researchers can efficiently generate diverse libraries of these medicinally important compounds. The protocol and optimization strategies detailed herein provide a solid foundation for achieving high yields and purity, accelerating the discovery and development of novel quinazolinone-based therapeutics.
References
- 1. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling – Oriental Journal of Chemistry [orientjchem.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 7-Bromo-2-methylquinazolin-4(3H)-one as a Strategic Scaffold in Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Quinazolinone Core
The quinazolin-4(3H)-one framework is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands for a diverse array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antihypertensive effects.[3][4][5][6][7] The market success of kinase inhibitors like gefitinib and erlotinib underscores the therapeutic potential embedded within this molecular architecture.[8]
Within this valuable class of compounds, 7-Bromo-2-methylquinazolin-4(3H)-one stands out as a particularly strategic starting material for drug discovery campaigns. The introduction of a bromine atom at the 7-position is not a trivial modification; it serves as a powerful synthetic handle for extensive molecular diversification. This halogen atom is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient generation of analog libraries to probe structure-activity relationships (SAR).[2][9] This guide provides detailed protocols for the synthesis, derivatization, and biological evaluation of compounds derived from this potent scaffold.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is a robust and scalable two-step process, beginning with the acylation of 2-amino-4-bromobenzoic acid, followed by a cyclization reaction to form the quinazolinone ring system.
Protocol 2.1: Acetylation of 2-Amino-4-bromobenzoic Acid
Rationale: This step protects the aniline nitrogen as an amide, which then directs the subsequent cyclization to form the desired 2-methyl substituted quinazolinone.
Materials:
-
2-Amino-4-bromobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, suspend 2-amino-4-bromobenzoic acid (1.0 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath while stirring.
-
Slowly add acetic anhydride (1.2 equivalents) to the cooled suspension.
-
Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the resulting white precipitate of 2-acetamido-4-bromobenzoic acid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Protocol 2.2: Dehydrative Cyclization to Form the Quinazolinone Ring
Rationale: Heating the acetylated intermediate with a source of ammonia (from ammonium acetate) drives a dehydrative condensation and cyclization to yield the thermodynamically stable heterocyclic ring.
Materials:
-
2-Acetamido-4-bromobenzoic acid (from Protocol 2.1)
-
Ammonium acetate
-
Heating mantle, reflux condenser, standard laboratory glassware
Procedure:
-
Combine 2-acetamido-4-bromobenzoic acid (1.0 equivalent) with an excess of ammonium acetate (5-10 equivalents) in a round-bottom flask.
-
Heat the mixture to approximately 170°C for 3-5 hours. The reaction progress can be monitored by TLC.
-
Allow the reaction to cool to room temperature, during which the product should solidify.
-
Add water to the flask and break up the solid mass.
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid sequentially with water and a small amount of cold ethanol to remove residual impurities.
-
For higher purity, the product can be recrystallized from ethanol.
Caption: Synthetic workflow for this compound.
Scaffold Derivatization via Cross-Coupling Chemistry
The bromine atom at the 7-position is the key to unlocking the scaffold's potential. It serves as an electrophilic site for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. 6,7-Dibromo-4(3H)-quinazolinone|High-Purity Research Compound [benchchem.com]
- 3. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Evaluation of the Anticancer Activity of 7-Bromo-2-methylquinazolin-4(3H)-one
Introduction
Quinazolinone and its derivatives are significant heterocyclic compounds that form the core structure of various bioactive molecules.[1][2] These compounds have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4] In the realm of oncology, several quinazolinone-based drugs have received FDA approval and are utilized in cancer therapy, primarily targeting kinases, tubulin, and other molecules crucial for cancer cell proliferation.[1][5] The structural versatility of the quinazolinone scaffold allows for targeted chemical modifications to modulate various cell death pathways, making it a promising framework for the development of novel anticancer agents.[3][5]
This document provides a detailed experimental framework for evaluating the in vitro anticancer potential of a specific derivative, 7-Bromo-2-methylquinazolin-4(3H)-one. The protocols outlined below are designed to assess its cytotoxicity, and effects on apoptosis and the cell cycle in relevant cancer cell lines.
Assessment of Cytotoxicity: IC50 Determination
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cells. This is crucial for establishing the concentration range at which the compound exhibits bioactivity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assessment.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7] The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[6][8] By dissolving these crystals and measuring the absorbance, the cytotoxic effect of a compound can be quantified.[9][10]
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the medium containing various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Data Presentation
The results of the MTT assay can be summarized in a table to clearly present the IC50 values.
| Cell Line | This compound IC50 (µM) |
| MCF-7 | [Insert Value] |
| A549 | [Insert Value] |
| HCT116 | [Insert Value] |
Evaluation of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells.[4] The following protocols are designed to determine if this compound induces apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye like FITC.[13][14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13]
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Visualization of Workflow:
Figure 1: Workflow for Annexin V/PI Apoptosis Assay.
Caspase-3 Activity Assay
Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[16] Caspase-3 is a key effector caspase that, once activated, cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[16][17] A colorimetric assay can be used to measure the activity of Caspase-3. This assay utilizes a specific substrate (DEVD-pNA) that is cleaved by active Caspase-3, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically.[16]
Experimental Protocol:
-
Cell Lysate Preparation: Treat cells as described for the Annexin V assay. After treatment, lyse the cells to release their intracellular contents.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Assay: Add the cell lysate to a 96-well plate. Add the Caspase-3 substrate (DEVD-pNA) to each well.[18]
-
Incubation: Incubate the plate at 37°C.[18]
-
Absorbance Reading: Measure the absorbance at 405 nm at different time points.[16]
-
Data Analysis: Calculate the fold-increase in Caspase-3 activity relative to the untreated control.
Cell Cycle Analysis
Disruptions in the normal progression of the cell cycle are a hallmark of cancer.[19] Many anticancer drugs function by inducing cell cycle arrest at specific phases, thereby preventing cell proliferation.[3]
Principle of PI Staining for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21] PI is a fluorescent dye that binds to DNA in a stoichiometric manner.[20] Therefore, the intensity of PI fluorescence is directly proportional to the DNA content of the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[19][22]
Experimental Protocol
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[23]
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A. RNase A is included to degrade RNA and ensure that only DNA is stained.[23]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
The data from the cell cycle analysis can be presented in a table.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (24h) | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (24h) | [Insert Value] | [Insert Value] | [Insert Value] |
| Control (48h) | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (48h) | [Insert Value] | [Insert Value] | [Insert Value] |
Visualization of Potential Outcomes
Figure 2: Hypothetical Cell Cycle Distribution.
Conclusion
The experimental protocols detailed in these application notes provide a comprehensive framework for the initial in vitro evaluation of the anticancer activity of this compound. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its potential as a novel therapeutic agent. The results from these studies will form the basis for further preclinical development, including mechanistic studies and in vivo efficacy evaluations.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. raybiotech.com [raybiotech.com]
- 17. mpbio.com [mpbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. nanocellect.com [nanocellect.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Assessing the Antimicrobial Efficacy of 7-Bromo-2-methylquinazolin-4(3H)-one
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and sustained effort in the discovery and development of new therapeutic agents. Among the heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities are quinazolinones.[1][2][3] The quinazolinone scaffold is a recurring motif in a variety of bioactive molecules, exhibiting properties that span anticancer, anti-inflammatory, and, notably, antimicrobial activities.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust assessment of the antimicrobial efficacy of a specific halogenated derivative, 7-Bromo-2-methylquinazolin-4(3H)-one. The introduction of a halogen atom, in this case, bromine, into the quinazolinone core is a strategic medicinal chemistry approach that can modulate the compound's physicochemical properties and potentially enhance its biological activity.
The protocols detailed herein are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reproducible and reliable data. Beyond a mere recitation of procedural steps, this guide elucidates the scientific rationale underpinning each experimental choice, fostering a deeper understanding of the methodologies and their implications.
Scientific Rationale and Mechanistic Insights
The antimicrobial potential of quinazolinone derivatives is attributed to several possible mechanisms of action. Understanding these provides a crucial context for the selection of appropriate screening methods. Evidence suggests that quinazolinones may exert their antibacterial effects through:
-
Inhibition of DNA Synthesis: Certain quinazolinone compounds have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4] This mechanism is akin to that of the well-established fluoroquinolone antibiotics.[5][6]
-
Disruption of Cell Wall Synthesis: Some quinazolinones act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), crucial enzymes in the synthesis of the peptidoglycan layer of the bacterial cell wall.[4][7][8][9] By binding to these proteins, they disrupt cell wall integrity, leading to bacterial cell death.[4][7]
-
Allosteric Modulation of PBPs: In the case of methicillin-resistant Staphylococcus aureus (MRSA), certain quinazolinones have been found to bind to an allosteric site on PBP2a, inducing a conformational change that renders the active site susceptible to inhibition.[7][8]
The presence of a bromine atom at the 7th position of the quinazolinone ring in this compound may enhance its antimicrobial properties through increased lipophilicity, facilitating its passage through the bacterial cell membrane to reach its intracellular targets.
Experimental Workflow for Antimicrobial Efficacy Assessment
A systematic approach is paramount in evaluating the antimicrobial profile of a novel compound. The following workflow is recommended for a comprehensive assessment of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles [mdpi.com]
- 7. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 7-Bromo-2-methylquinazolin-4(3H)-one in Kinase Inhibitor Screening Campaigns
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of many approved kinase inhibitors like gefitinib and erlotinib. This document provides a comprehensive guide for utilizing 7-Bromo-2-methylquinazolin-4(3H)-one as a foundational scaffold in kinase inhibitor discovery campaigns. We present a strategic, multi-tiered approach, detailing protocols from initial high-throughput biochemical screening to secondary validation and cell-based functional assays. The methodologies described herein are designed to empower researchers to identify and characterize novel kinase inhibitors derived from this versatile chemical entity.
Introduction: The Quinazolinone Scaffold in Kinase Drug Discovery
The 4(3H)-quinazolinone core is a bicyclic heterocyclic motif that has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. Its structure is amenable to substitution at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired interactions within the ATP-binding pocket of various kinases. Many quinazoline-based drugs function as competitive inhibitors at the ATP-binding site, interfering with the phosphotransfer reaction that is central to kinase activity.
This compound represents a valuable, yet underexplored, starting point for a fragment-based or library screening campaign. The bromine atom at the 7-position offers a potential vector for further chemical modification (e.g., via cross-coupling reactions) to enhance potency or selectivity, while the methyl group at the 2-position provides a simple substitution pattern to begin structure-activity relationship (SAR) exploration. This application note outlines a systematic workflow to assess the potential of this compound and its derivatives as kinase inhibitors.
Strategic Screening Workflow
A successful kinase inhibitor screening campaign requires a logical progression from broad, high-throughput methods to more specific and physiologically relevant assays. This tiered approach is crucial for efficiently identifying true hits and eliminating false positives. Our proposed workflow is designed to maximize information while conserving resources.
Here is a diagram illustrating the proposed screening cascade:
Caption: A multi-phase workflow for kinase inhibitor screening.
Experimental Protocols
Protocol 1: Primary High-Throughput Biochemical Screening (TR-FRET Assay)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for primary screening. It measures the phosphorylation of a substrate peptide by a kinase.
Principle: A biotinylated peptide substrate is phosphorylated by the target kinase. A terbium (Tb)-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. An inhibitor prevents phosphorylation, leading to a decreased FRET signal.
Materials:
-
Recombinant Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in 100% DMSO)
-
Staurosporine (positive control inhibitor)
-
TR-FRET Detection Reagents (e.g., Terbium-labeled antibody, Streptavidin-XL665)
-
Low-volume 384-well assay plates (e.g., white, opaque)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Prepare a 200x stock of this compound and control compounds in DMSO. Dispense 50 nL of compound stocks into the 384-well assay plates. For a 10 µM final screening concentration, the stock should be 2 mM.
-
Kinase Reaction:
-
Prepare a 2x Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate must be empirically determined.
-
Add 5 µL of the 2x Kinase/Substrate solution to each well containing the pre-spotted compounds.
-
Prepare a 2x ATP solution in Kinase Assay Buffer.
-
To initiate the reaction, add 5 µL of the 2x ATP solution to each well. The final volume is 10 µL.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Detection:
-
Prepare the TR-FRET detection solution containing the Tb-labeled antibody and streptavidin-acceptor in detection buffer.
-
Add 10 µL of the detection solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). Calculate the TR-FRET ratio.
Data Analysis: Calculate the percent inhibition for each compound relative to high (no inhibitor) and low (staurosporine) controls. A typical hit threshold is >50% inhibition or >3 standard deviations from the mean of the vehicle control.
| Parameter | Example Concentration | Purpose |
| Test Compound | 10 µM (final) | This compound |
| Positive Control | 1 µM (final) | Staurosporine (pan-kinase inhibitor) |
| Vehicle Control | 0.5% DMSO (final) | Baseline (0% inhibition) |
| Kinase | 1-5 nM | Enzyme source |
| Peptide Substrate | 200 nM | Phosphorylation target |
| ATP | 10 µM (at Km) | Phosphate donor |
Protocol 2: Secondary Assay - IC₅₀ Determination with Radiometric Assay
Radiometric assays are considered the gold standard for kinase screening as they directly measure the incorporation of a radioactive phosphate (from [γ-³³P]-ATP) onto a substrate, minimizing compound interference. This method is ideal for validating primary hits and accurately determining their potency (IC₅₀).
Principle: The kinase transfers the radiolabeled phosphate from [γ-³³P]-ATP to a peptide or protein substrate. The reaction is then stopped, and the radiolabeled substrate is separated from the unused [γ-³³P]-ATP, typically by capturing it on a phosphocellulose membrane. The amount of radioactivity incorporated is proportional to kinase activity.
Materials:
-
Validated hit compound (e.g., this compound)
-
Recombinant Kinase
-
Protein or peptide substrate
-
[γ-³³P]-ATP
-
Kinase Assay Buffer
-
Phosphoric Acid (75 mM) for wash steps
-
96-well filter plates (phosphocellulose membrane)
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Compound Dilution: Perform a serial dilution of the hit compound in DMSO to create a dose-response curve (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Kinase Reaction:
-
Add 5 µL of kinase solution to each well of a standard 96-well plate.
-
Add 2 µL of the serially diluted compound. Incubate for 10 minutes at room temperature to allow for compound binding.
-
Prepare a reaction mix containing the substrate and [γ-³³P]-ATP.
-
Initiate the reaction by adding 3 µL of the reaction mix.
-
Incubate for 60 minutes at 30°C.
-
-
Reaction Quenching and Capture:
-
Stop the reaction by adding 50 µL of 75 mM phosphoric acid.
-
Transfer the entire volume from each well to the corresponding well of a pre-wetted 96-well filter plate.
-
Wash the filter plate 3-4 times with 75 mM phosphoric acid using a vacuum manifold to remove unincorporated [γ-³³P]-ATP.
-
-
Data Acquisition:
-
Dry the filter plate completely.
-
Add 30 µL of scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)
Confirming that a compound can bind to its target in the complex environment of a living cell is a critical step. The NanoBRET™ Target Engagement (TE) assay measures compound binding at a target kinase in intact cells.
Principle: The assay uses a kinase fused to a bright NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of an inhibitor, the tracer binds the NanoLuc-kinase fusion, and energy transfer (BRET) occurs. When an effective inhibitor compound enters the cell and binds to the kinase, it displaces the tracer, leading to a loss of BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Transfection reagent and plasmid DNA for NanoLuc-Kinase fusion protein
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer and Nano-Glo® Substrate
-
White, tissue-culture treated 96-well plates
-
Luminescent plate reader capable of filtering two wavelengths
Procedure:
-
Cell Plating and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the NanoLuc-Kinase fusion plasmid according to the manufacturer's protocol. Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in Opti-MEM.
-
Remove the growth medium from the cells and add the compound dilutions.
-
-
Tracer Addition and Signal Detection:
-
Add the NanoBRET™ Tracer to all wells.
-
Equilibrate the plate for 2 hours in a CO₂ incubator.
-
Add the Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters (e.g., 450 nm for donor and >600 nm for acceptor).
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the ratio with increasing compound concentration indicates displacement of the tracer and successful target engagement. Plotting this data allows for the determination of a cellular IC₅₀.
Conclusion and Future Directions
The quinazolinone scaffold is a cornerstone of modern kinase inhibitor drug discovery. This compound provides an excellent starting point for identifying novel kinase inhibitors. The systematic application of the protocols detailed in this guide—progressing from high-throughput biochemical screens to rigorous biophysical and cell-based validation—provides a clear and effective path for hit identification and characterization. Positive results from this screening cascade would justify the initiation of a medicinal chemistry program to synthesize analogs, explore the structure-activity relationship, and optimize the lead compounds for improved potency, selectivity, and drug-like properties.
Application Notes and Protocols for High-Throughput Screening of 7-Bromo-2-methylquinazolin-4(3H)-one Derivatives
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds with therapeutic applications ranging from anticancer to antimicrobial agents.[1][2][3][4] The derivatization of the 7-Bromo-2-methylquinazolin-4(3H)-one core presents a promising avenue for the discovery of novel therapeutics. High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large libraries of these derivatives to identify compounds with desired biological activities.[5][6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of various HTS methodologies for the characterization of this compound derivatives. We will explore the rationale behind assay selection, provide detailed, field-proven protocols for biochemical and cell-based assays, and discuss the critical aspects of data analysis and hit validation.
Introduction: The Quinazolinone Scaffold and the Imperative for High-Throughput Screening
Quinazolinone derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in drug discovery due to their diverse pharmacological activities.[1][4] Notably, derivatives of the quinazoline core have been successfully developed as potent inhibitors of key therapeutic targets, such as the Epidermal Growth Factor Receptor (EGFR) in oncology.[1][8] The this compound scaffold offers a versatile platform for chemical modification, allowing for the exploration of a vast chemical space to identify novel bioactive molecules.
High-throughput screening (HTS) has revolutionized the drug discovery process by enabling the automated testing of thousands to millions of compounds in a short period.[5][6][7] This capability is crucial for efficiently navigating the large chemical libraries generated from the derivatization of the this compound core. The primary goal of an HTS campaign is to identify "hits"—compounds that exhibit a desired biological activity—which can then be further optimized to become lead compounds.[9]
The selection of an appropriate HTS assay is paramount and depends on the putative biological target of the quinazolinone derivatives. Given the known activities of similar compounds, potential targets include, but are not limited to, protein kinases, DNA repair enzymes like Poly(ADP-ribose) polymerase (PARP), and pathways influencing cell proliferation and survival.[10][11][12][13][14][15] This guide will focus on robust and widely used HTS technologies applicable to these target classes.
Strategic Assay Selection for Quinazolinone Derivatives
The choice of an HTS assay is a critical decision that influences the entire drug discovery cascade. The selection should be guided by the biological question being addressed, the nature of the target, and the desired throughput. For this compound derivatives, a multi-pronged screening approach is often beneficial, combining biochemical and cell-based assays to provide a comprehensive understanding of a compound's activity.
Biochemical Assays: Probing Direct Target Engagement
Biochemical assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[16] They are invaluable for identifying direct inhibitors and determining their potency.
-
Fluorescence Polarization (FP): FP is a versatile, homogeneous assay technique used to monitor molecular binding events in solution.[17][18][19][20][21] It is particularly well-suited for HTS due to its simplicity and lack of wash steps.[21] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[17][18][19][21] Unbound, the small tracer tumbles rapidly, leading to depolarized emitted light. When bound to the larger target, its rotation slows, and the emitted light remains polarized.[17][18][19][21] Inhibitors that displace the tracer from the target will cause a decrease in fluorescence polarization.[17]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): AlphaScreen is a bead-based, non-radioactive, and highly sensitive assay technology used to study biomolecular interactions.[22][23] It utilizes two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[23] When in close proximity (typically through a biological interaction), a cascade of chemical reactions is initiated upon excitation of the Donor bead, leading to a luminescent signal from the Acceptor bead.[22][23] This technology is highly adaptable for screening various target classes, including kinases and protein-protein interactions.[23]
Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays provide a more biologically relevant context by evaluating the effect of compounds on living cells.[24][25] They can provide insights into a compound's cell permeability, potential cytotoxicity, and its effect on cellular pathways.[24]
-
Cytotoxicity/Cell Viability Assays: These are fundamental assays in any screening campaign to identify compounds that are toxic to cells and to distinguish true inhibitors from those that cause non-specific cell death.[26][27][28] Common methods include the MTT assay, which measures metabolic activity, and assays that measure ATP levels as an indicator of cell viability.[26][29]
-
Target-Specific Cellular Assays: For known targets, cell-based assays can be designed to measure the modulation of a specific cellular event. For example, if the quinazolinone derivatives are designed to inhibit a particular kinase, a cellular assay could measure the phosphorylation of a downstream substrate.
Detailed Protocols for High-Throughput Screening
Protocol 1: Fluorescence Polarization (FP) Assay for Kinase Inhibition
This protocol describes a competitive binding assay to identify inhibitors of a protein kinase.
Principle: A fluorescently labeled tracer that binds to the kinase's active site is displaced by inhibitory compounds, leading to a decrease in the FP signal.
Materials:
-
Purified protein kinase
-
Fluorescently labeled tracer (a known ligand or ATP competitive probe)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black, round-bottom assay plates
-
This compound derivative library (typically dissolved in DMSO)
-
Positive control (a known inhibitor of the kinase)
-
Negative control (DMSO)
-
A microplate reader capable of measuring fluorescence polarization.
Experimental Workflow:
Caption: Fluorescence Polarization Assay Workflow.
Step-by-Step Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound derivative library into the wells of a 384-well assay plate. Include wells with DMSO for the negative control (high signal) and a known inhibitor for the positive control (low signal).
-
Reagent Preparation: Prepare a 2X solution of the kinase and a 2X solution of the fluorescent tracer in assay buffer. The optimal concentrations should be determined during assay development.
-
Kinase Addition: Dispense 10 µL of the 2X kinase solution into each well of the assay plate.
-
Tracer Addition: Dispense 10 µL of the 2X tracer solution to each well to initiate the binding reaction. The final volume in each well is 20 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.
-
Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.
Data Analysis:
The primary data is the millipolarization (mP) value. The percent inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))
A Z'-factor should be calculated to assess the quality and robustness of the assay. A Z' > 0.5 is generally considered excellent for HTS.
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
| Parameter | Description | Typical Value |
| Final Kinase Concentration | Concentration of the kinase in the final assay volume. | 1-10 nM |
| Final Tracer Concentration | Concentration of the fluorescent tracer in the final assay volume. | 1-5 nM |
| Final DMSO Concentration | Concentration of DMSO in the final assay volume. | < 1% |
| Incubation Time | Time for the binding reaction to reach equilibrium. | 30-120 minutes |
| Z'-factor | A statistical measure of assay quality. | > 0.5 |
Protocol 2: AlphaScreen® Assay for PARP1 Inhibition
This protocol outlines a method to screen for inhibitors of the mono(ADP-ribosyl)transferase PARP1.
Principle: The assay measures the PARP1-catalyzed addition of a biotinylated ADP-ribose to a histone substrate. Streptavidin-coated Donor beads and anti-histone antibody-conjugated Acceptor beads are brought into proximity by this enzymatic modification, generating an AlphaScreen signal. Inhibitors of PARP1 will prevent this interaction and reduce the signal.
Materials:
-
Recombinant human PARP1 enzyme
-
Biotinylated NAD+
-
Histone H1 (substrate)
-
Streptavidin-coated Donor beads
-
Anti-Histone H1 antibody-conjugated Acceptor beads
-
PARP1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
384-well, white, opaque assay plates
-
This compound derivative library
-
Positive control (e.g., Olaparib)
-
Negative control (DMSO)
-
AlphaScreen-compatible microplate reader.
Experimental Workflow:
Caption: AlphaScreen Assay Workflow for PARP1 Inhibition.
Step-by-Step Procedure:
-
Compound Plating: Dispense 50 nL of each library compound, DMSO (high signal control), and a known PARP inhibitor (low signal control) into a 384-well white opaque assay plate.[11]
-
Enzyme and Substrate Addition: Prepare a master mix of PARP1 enzyme and histone H1 substrate in assay buffer. Add 5 µL of this mix to each well.[11]
-
Initiation of Reaction: Prepare a solution of biotinylated NAD+ in assay buffer. Add 5 µL of the NAD+ solution to each well to start the enzymatic reaction. The final reaction volume is 10 µL.[11]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[11]
-
Detection: Prepare a detection mix containing AlphaScreen Donor and Acceptor beads in the appropriate detection buffer. Add 10 µL of the detection mix to each well.[11]
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.[11]
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.[11]
Data Analysis:
Data analysis is similar to the FP assay, calculating percent inhibition based on the high and low control signals. The Z'-factor should also be determined to ensure assay quality.
| Parameter | Description | Typical Value |
| Final PARP1 Concentration | Concentration of the PARP1 enzyme in the final reaction volume. | 0.5-2 nM |
| Final Histone H1 Concentration | Concentration of the histone substrate. | 20-50 nM |
| Final Biotin-NAD+ Conc. | Concentration of the biotinylated NAD+. | 50-200 nM |
| Final DMSO Concentration | Concentration of DMSO in the final reaction volume. | < 1% |
| Reaction Time | Duration of the enzymatic reaction. | 60 minutes |
| Z'-factor | A statistical measure of assay quality. | > 0.5 |
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol is for a colorimetric assay to assess the effect of the quinazolinone derivatives on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[29] The amount of formazan produced is proportional to the number of viable cells.[29]
Materials:
-
A relevant cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
384-well, clear, flat-bottom cell culture plates
-
This compound derivative library
-
Positive control (a known cytotoxic agent, e.g., doxorubicin)
-
Negative control (vehicle, e.g., medium with DMSO)
-
A microplate reader capable of measuring absorbance at 570 nm.
Experimental Workflow:
Caption: MTT Cell Viability Assay Workflow.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at an optimized density (e.g., 2,000 cells/well in 40 µL of medium). Incubate for 24 hours to allow for cell attachment.[34]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 10 µL of the compound solutions to the cells. Include vehicle and positive controls.[29][34]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[29]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
The absorbance values are proportional to the number of viable cells. The percent viability can be calculated as:
% Viability = 100 * (Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)
From a dose-response curve, the IC₅₀ (half-maximal inhibitory concentration) can be determined for each compound.
| Parameter | Description | Typical Value |
| Cell Seeding Density | Number of cells seeded per well. | 1,000-5,000 cells/well |
| Compound Incubation Time | Duration of cell exposure to the compounds. | 48-72 hours |
| Final DMSO Concentration | Concentration of DMSO in the final culture medium. | < 0.5% |
| MTT Incubation Time | Time for formazan crystal formation. | 2-4 hours |
| Readout | Absorbance wavelength. | 570 nm |
Hit Validation and Progression
A crucial step following primary HTS is hit validation to eliminate false positives and confirm the activity of the identified compounds.[9][31]
Hit Validation Cascade:
Caption: A typical hit validation cascade in drug discovery.
-
Hit Confirmation: Re-test the primary hits from the initial screen, often in triplicate, to confirm their activity.
-
Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Validate the hits in a secondary assay that has a different technological principle to rule out assay-specific artifacts.
-
Selectivity Profiling: Screen the validated hits against a panel of related targets to assess their selectivity.
-
Mechanism of Action Studies: Conduct further experiments to elucidate how the compounds exert their biological effects.
Conclusion
The high-throughput screening of this compound derivative libraries is a powerful strategy for the discovery of novel therapeutic agents. The successful implementation of an HTS campaign relies on the careful selection of robust and relevant assays, meticulous execution of protocols, and a rigorous hit validation process. The methodologies and protocols detailed in this guide provide a solid foundation for researchers to efficiently screen these promising compounds and identify valuable starting points for drug development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. ujpronline.com [ujpronline.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Origin and evolution of high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. HTS discovery of PARP1-HPF1 complex inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescence Polarization | FP | Fluorescence Anisotropy [celtarys.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 22. emeraldcloudlab.com [emeraldcloudlab.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. lifescienceglobal.com [lifescienceglobal.com]
- 25. marinbio.com [marinbio.com]
- 26. researchgate.net [researchgate.net]
- 27. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 29. benchchem.com [benchchem.com]
- 30. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. semanticscholar.org [semanticscholar.org]
- 33. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vitro Evaluation of 7-Bromo-2-methylquinazolin-4(3H)-one Against Cancer Cell Lines
Introduction: The Therapeutic Potential of Quinazolinone Scaffolds in Oncology
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several FDA-approved anticancer drugs.[1] These heterocyclic compounds exhibit a broad spectrum of pharmacological activities, attributed to their ability to interact with various biological targets.[2] Notably, quinazolinone derivatives have been extensively investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways.[2][3]
This document provides a comprehensive guide for the in vitro evaluation of a novel quinazolinone derivative, 7-Bromo-2-methylquinazolin-4(3H)-one . While specific biological data for this compound is not yet extensively documented, its structural features suggest significant potential as an anticancer agent. Structure-activity relationship (SAR) studies of related quinazolinone analogs have demonstrated that halogen substitution, particularly at the 6 and 7-positions of the quinazoline ring, can significantly enhance cytotoxic and kinase-inhibiting properties.[1][4] The presence of a bromine atom at the 7-position is hypothesized to increase the lipophilicity and binding affinity of the molecule to its target proteins, potentially leading to enhanced anticancer efficacy.
These application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework for the systematic in vitro characterization of this compound. The protocols herein describe a tiered approach, beginning with a primary assessment of cytotoxicity across a panel of selected cancer cell lines, followed by more detailed mechanistic studies to elucidate its mode of action, including its effects on apoptosis and cell cycle progression.
Strategic Selection of Cancer Cell Lines
The choice of appropriate cancer cell lines is critical for a meaningful evaluation of a novel anticancer compound. Based on the known mechanisms of action of quinazolinone derivatives, which often involve the inhibition of the EGFR and PI3K/Akt/mTOR signaling pathways, a panel of cell lines with well-characterized genetic backgrounds is recommended.[2][3]
| Cell Line | Cancer Type | Key Characteristics | Rationale for Inclusion |
| A549 | Non-Small Cell Lung Cancer | Wild-type EGFR, KRAS mutation | Represents a common lung cancer subtype and allows for the assessment of efficacy in the context of KRAS activation. |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive, PIK3CA mutation | A widely used model for hormone-dependent breast cancer with a known PI3K pathway alteration. |
| PC-3 | Prostate Cancer | Androgen receptor (AR)-negative, PTEN null | Represents an aggressive, hormone-refractory prostate cancer with a constitutively active PI3K/Akt pathway due to PTEN loss. |
| HCT116 | Colorectal Carcinoma | KRAS mutation, PIK3CA mutation | A model for colorectal cancer with mutations in both the Ras and PI3K signaling pathways. |
| MRC-5 | Normal Lung Fibroblast | Non-cancerous | To assess the selectivity of the compound for cancer cells over normal cells. |
This selection provides a diverse representation of common solid tumors with varying dependencies on the signaling pathways that are likely targets of this compound.
Experimental Workflow: A Tiered Approach
A systematic, multi-tiered approach is recommended to efficiently characterize the anticancer properties of this compound. This workflow ensures that promising cytotoxic activity is further investigated to understand the underlying mechanisms.
Caption: Tiered experimental workflow for in vitro testing.
Protocols
Protocol 1: Cell Culture and Maintenance
Objective: To ensure the health and consistency of cancer cell lines for reproducible experimental results.
Materials:
-
Selected cancer cell lines (A549, MCF-7, PC-3, HCT116, MRC-5)
-
Complete growth medium (specific to each cell line, e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO₂)
-
Biosafety cabinet
Procedure:
-
Maintain cell lines in a 37°C incubator with 5% CO₂.
-
Routinely passage cells upon reaching 80-90% confluency.
-
To passage, wash the cell monolayer with sterile PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the appropriate split ratio.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Cultured cancer cells
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with varying concentrations of the compound for 48 hours. Include a vehicle control (DMSO) and a blank (medium only).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Hypothetical Data Presentation:
| Compound Concentration (µM) | % Cell Viability (A549) | % Cell Viability (MCF-7) | % Cell Viability (PC-3) | % Cell Viability (HCT116) | % Cell Viability (MRC-5) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 | 100 |
| 0.1 | 95.2 | 98.1 | 96.5 | 97.3 | 99.2 |
| 1 | 78.5 | 85.3 | 80.1 | 82.4 | 95.8 |
| 10 | 45.1 | 52.8 | 48.9 | 50.5 | 88.3 |
| 50 | 15.7 | 20.4 | 18.2 | 19.8 | 75.1 |
| 100 | 5.2 | 8.9 | 6.7 | 7.4 | 65.9 |
| IC₅₀ (µM) | 8.9 | 12.5 | 9.8 | 11.2 | >100 |
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cultured cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]
-
Incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cultured cancer cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.[2]
-
Incubate on ice for at least 30 minutes.[2]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Plausible Signaling Pathway
Based on the known activity of quinazolinone derivatives, this compound may exert its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
The protocols and application notes provided in this document offer a comprehensive and scientifically rigorous framework for the initial in vitro characterization of this compound as a potential anticancer agent. By following this tiered approach, researchers can efficiently determine the cytotoxic potency of the compound and gain valuable insights into its mechanism of action. The suggested panel of cancer cell lines allows for an evaluation of the compound's efficacy across different cancer types with relevant genetic backgrounds. The data generated from these studies will be crucial for the further preclinical development of this promising quinazolinone derivative.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Regioselective N-Alkylation of 7-Bromo-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Quinazolinones
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] Functionalization of the quinazolinone core is a key strategy for modulating the pharmacological profile of these molecules. Specifically, N-alkylation at the N3 position introduces substituents that can enhance binding affinity to biological targets, improve pharmacokinetic properties, and enable the development of novel therapeutic agents. This document provides a detailed guide to the N-alkylation of 7-Bromo-2-methylquinazolin-4(3H)-one, a versatile intermediate for creating libraries of novel bioactive compounds.
Mechanistic Insight: The Basis for Regioselective N3-Alkylation
The alkylation of quinazolin-4(3H)-ones presents a classic case of ambident nucleophilicity, with potential reaction sites at the N1, N3, and O4 atoms. However, the reaction is predominantly governed by the principles of hard and soft acid-base (HSAB) theory and thermodynamic versus kinetic control.
Under typical alkylation conditions, a base is used to deprotonate the acidic N-H proton, generating a quinazolinone anion. This anion exhibits charge delocalization across the O-C-N amide system. While the oxygen atom is more electronegative (a "harder" nucleophilic center), the N3 nitrogen is generally a "softer" and more nucleophilic site. Alkyl halides, being soft electrophiles, preferentially react at the softer N3 position. This leads to the thermodynamically more stable N-alkylated product over the O-alkylated product.[1][4] Studies have consistently shown that using alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF or DMSO strongly favors regioselective N3-alkylation.[1][5]
The workflow for this procedure is outlined below:
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Addition of Alkylating Agent: Begin stirring the suspension. Add the alkylating agent (1.1 - 1.5 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkylating agent.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear. Reactions are typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove DMF and inorganic salts.
-
Drying: Dry the crude product under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Successful N3-alkylation is typically confirmed by the appearance of new signals corresponding to the alkyl group and the disappearance of the N-H proton signal in the ¹H NMR spectrum.[1][4]
Data Summary: Reaction Parameters
The following table provides a summary of typical reaction conditions and expected outcomes for the N-alkylation of quinazolinone derivatives with various alkylating agents.
| Alkylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ (1.5) | DMF | 60 | 2-4 | >90 |
| Ethyl Bromide | K₂CO₃ (1.5) | DMF | 70 | 3-5 | >85 |
| Benzyl Bromide | K₂CO₃ (1.5) | DMF | 80 | 2-4 | >90 |
| Propargyl Bromide | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 4-6 | >80 |
Visualizing the Reaction Mechanism
The regioselective N-alkylation proceeds through a deprotonation-nucleophilic substitution pathway.
Caption: Simplified mechanism of N3-alkylation of the quinazolinone core.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. One moment, please... [jddtonline.info]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for the Synthesis of Quinazoline Derivatives
Welcome to the technical support center for quinazoline derivative synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of this vital heterocyclic scaffold. Quinazolines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3] However, their synthesis is not without challenges. This resource provides in-depth, field-proven insights to help you navigate common experimental hurdles, optimize your reaction conditions, and achieve higher yields and purity.
The following sections are structured in a question-and-answer format to directly address the specific issues you may encounter in the lab. We will delve into the causality behind these problems and offer validated, step-by-step protocols to resolve them.
Troubleshooting Guide: Common Issues in Quinazoline Synthesis
This section addresses specific, frequently encountered problems during the synthesis of quinazoline derivatives.
Q1: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
Low or nonexistent product formation is one of the most common frustrations in organic synthesis. For quinazoline synthesis, the root cause often lies in one of several key areas: starting material quality, reaction conditions, or catalyst activity.[4]
Possible Causes & Recommended Solutions:
| Potential Issue | Underlying Reason & Troubleshooting Steps | Experimental Protocol for Verification |
| Poor Starting Material Quality | Impurities in your reactants, such as 2-aminobenzonitriles or aldehydes, can introduce side reactions that consume starting materials and reduce the yield of your desired product.[4] Solution: Always verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify them before use. | Purification of Aldehydes: For liquid aldehydes, perform distillation under reduced pressure. For solid aldehydes, recrystallize from an appropriate solvent like ethanol or hexanes.[4] |
| Suboptimal Reaction Temperature or Time | Many quinazoline syntheses require a specific activation energy to proceed efficiently. Insufficient heat or reaction time can lead to incomplete conversion.[5] Conversely, excessively high temperatures can cause decomposition of starting materials or products.[5] Solution: Systematically screen a range of temperatures and monitor the reaction progress over time. | Temperature Screening: Set up several small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C). Monitor the reactions by TLC or LC-MS at regular intervals to identify the optimal temperature and time.[4] |
| Incorrect Solvent Choice | The solvent plays a critical role by affecting reactant solubility, reaction rates, and the stability of intermediates.[4] For example, polar solvents like DMF or water have been shown to be effective for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, while non-polar solvents like toluene are ineffective.[4][6] Solution: Perform a solvent screen to identify the optimal medium for your specific reaction. | Solvent Screening: Run the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, DMSO, ethanol, acetonitrile, water) to determine which gives the best yield.[4][5] |
| Catalyst Inactivity | If you are using a metal-catalyzed reaction, the catalyst may be inactive due to poisoning by impurities or deactivation from exposure to air or moisture.[5] For acid or base-catalyzed reactions, the concentration and purity of the catalyst are crucial. Solution: Use a fresh batch of catalyst, ensure it is handled under appropriate conditions (e.g., inert atmosphere), and optimize the catalyst loading. | Catalyst Loading Optimization: Set up a series of small-scale reactions with varying amounts of the catalyst (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal loading that maximizes yield without promoting side reactions. |
| Presence of Water | Water can interfere with many organic reactions, including some quinazoline syntheses, by hydrolyzing reactants or intermediates.[5] Solution: Use anhydrous solvents and reagents, and thoroughly dry all glassware. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from interfering.[5] | Drying of Solvents: If not purchasing anhydrous solvents, dry them using appropriate drying agents (e.g., molecular sieves, sodium metal) and distill them before use. |
Q2: I'm observing significant byproduct formation. How can I identify and minimize these unwanted products?
The formation of byproducts is a common challenge that complicates purification and reduces the overall yield. The nature of the byproduct can often provide clues about the underlying issue.
Common Byproducts and Mitigation Strategies:
-
Formation of Dimers or Polymers: This can occur if the concentration of reactants is too high, leading to intermolecular reactions.[5] It is also a risk if one of your starting materials has more than one reactive site.
-
Solution: Perform the reaction at a higher dilution by increasing the solvent volume.[5] Ensure the purity of your starting materials to avoid bifunctional impurities.
-
-
Oxidation of the Quinazoline Ring or Nitrogen: The quinazoline core, particularly the C4 position, can be susceptible to oxidation, leading to the formation of quinazolinones.[5] The nitrogen atoms can also be oxidized to N-oxides.
-
Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.[5] If an oxidant is required for the reaction, use it in stoichiometric amounts and consider using a milder oxidant.
-
-
Hydrolysis of the Quinazoline Ring: The quinazoline ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opened byproducts.[5][7]
-
Solution: If possible, perform the reaction under neutral conditions. If an acid or base is necessary, use the minimum effective amount and consider milder alternatives. During the work-up, neutralize the reaction mixture promptly.[5]
-
-
Formation of Quinoline Derivatives in Friedländer Synthesis: A common issue in the Friedländer synthesis of quinazolines is the competing formation of quinoline derivatives due to the similarity in starting materials and reaction conditions to the Niementowski quinoline synthesis.[5][8]
-
Solution: Carefully control the reaction conditions, particularly the temperature and catalyst. Optimization of these parameters can favor the desired quinazoline formation.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about synthetic strategies and methodologies for quinazoline derivatives.
Q1: What are the most common classical methods for synthesizing the quinazoline core, and what are their limitations?
The foundational methods for quinazoline synthesis are the Niementowski, Friedländer, and Bischler syntheses.[5]
-
Niementowski Synthesis: This involves the condensation of anthranilic acids with amides.[5][9][10] A major limitation is that it often requires high reaction temperatures (above 130°C), which can lead to the decomposition of starting materials and the formation of byproducts.[5]
-
Friedländer Synthesis: This method utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[5] As mentioned earlier, a key challenge is the potential for the formation of quinoline byproducts if conditions are not carefully controlled.[5]
-
Bischler Synthesis: This traditional method often requires harsh reaction conditions, including high temperatures and pressures, for extended periods.[5]
Q2: Are there modern synthetic methods that can help avoid the common side reactions and harsh conditions of classical methods?
Yes, numerous modern synthetic methods have been developed to provide milder, more efficient, and more versatile routes to quinazoline derivatives.
-
Metal-Catalyzed Syntheses: Transition metals like palladium, copper, iron, cobalt, and manganese are widely used to catalyze the formation of the quinazoline ring under milder conditions.[1][11][12] These methods often involve C-H activation, cascade reactions, or intramolecular cyclizations.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating.[13][14][15]
-
One-Pot, Multi-Component Reactions: These strategies are highly efficient as they allow for the synthesis of complex quinazoline derivatives in a single step from multiple starting materials, minimizing the need for isolation of intermediates and reducing waste.[3]
-
Green Chemistry Approaches: The use of environmentally friendly solvents like water or deep eutectic solvents, as well as solvent-free conditions, is gaining traction.[6][16][17] Ultrasound irradiation is another green technique that can promote these reactions.[17]
Q3: How do I choose the best purification method for my quinazoline derivative?
The optimal purification strategy depends on the scale of your reaction and the nature of the impurities.[18]
-
Recrystallization: This is often the first choice for purifying solid compounds. It is a cost-effective method for removing baseline impurities.[18] The key is to find a suitable solvent or solvent system where your product has high solubility at high temperatures and low solubility at low temperatures.[4]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities and is highly effective for purifying quinazoline derivatives.[18]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or for separating closely related analogs, preparative HPLC is the method of choice.[18] Reverse-phase HPLC using a C18 column is commonly used for these compounds.[18]
Visualizing the Troubleshooting Process
A systematic approach is crucial when troubleshooting a challenging synthesis. The following workflow can guide your decision-making process.
Caption: A decision-tree workflow for troubleshooting low yields in quinazoline synthesis.
Mechanistic Insight: The Niementowski Quinazoline Synthesis
Understanding the reaction mechanism can provide valuable insights into potential side reactions and optimization strategies. The Niementowski synthesis is a classic example.
Caption: A simplified mechanism for the Niementowski quinazoline synthesis.
References
- 1. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline - Wikipedia [en.wikipedia.org]
- 8. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Niementowski Quinazoline Synthesis [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 14. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast and efficient synthesis of quinazoline derivatives [morressier.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of 7-Bromo-2-methylquinazolin-4(3H)-one
Welcome to the technical support guide for 7-Bromo-2-methylquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered in biological assays: the poor aqueous solubility of this compound. This guide provides in-depth, field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve accurate and reproducible results.
Understanding the Challenge: Why is Solubility an Issue?
This compound, like many quinazolinone derivatives, possesses a chemical structure that is inherently hydrophobic (lipophilic).[1][2][3] This characteristic leads to low solubility in aqueous buffers, which are the foundation of most biological assays. When a compound precipitates out of solution, its effective concentration becomes unknown and significantly lower than intended, leading to inaccurate and unreliable data, such as underestimated potency or false negatives.[4][5]
Key physicochemical properties contribute to this challenge. While specific experimental data for this exact molecule is limited, its structure suggests a high LogP value (a measure of lipophilicity), which is a primary indicator of poor aqueous solubility.[6]
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with this compound.
Q1: What is the best solvent to prepare my initial stock solution?
Answer: The recommended starting solvent is 100% dimethyl sulfoxide (DMSO).[7][8] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds at high concentrations.[5][9] Preparing a concentrated stock solution (e.g., 10-50 mM) in DMSO is the crucial first step.[8] This allows for a large dilution factor, which minimizes the final concentration of DMSO in your assay to non-toxic levels.[8]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
Answer: This is the most common problem and is known as "crashing out." It occurs because the compound, while soluble in the high-DMSO environment of the stock solution, is not soluble in the final, predominantly aqueous environment of your assay buffer.[10][11][12]
Here are several strategies to overcome this, starting with the simplest:
-
Vigorous Mixing During Dilution: When adding the DMSO stock to the aqueous buffer, do so while vortexing the buffer.[8][10] Adding the stock dropwise into the vortex creates rapid dispersion and prevents localized high concentrations of the compound that can initiate precipitation.[10]
-
Intermediate Dilution Step: Avoid large, single-step dilutions (e.g., 1:1000). Instead, perform a serial dilution.[7][8][10] First, create an intermediate dilution in 100% DMSO. Then, add this intermediate stock to your final buffer. This ensures you are always adding a small volume of DMSO stock to a large volume of aqueous buffer, which is critical for maintaining solubility.[7]
-
Pre-warm Your Buffer: Using assay buffer or cell culture medium that has been pre-warmed to 37°C can sometimes help keep the compound in solution.[7][10]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
Answer: This is highly dependent on the cell line and the duration of the assay.[13][14][15]
-
General Guideline: For most cell lines, the final DMSO concentration should be kept at or below 0.5% .[10]
-
Absolute Maximum: Many cell lines can tolerate up to 1%, but this may introduce artifacts.[13][14][16] Concentrations of 2% and higher are often cytotoxic.[9][14][16]
-
Crucial Control: It is essential to run a "vehicle control" in every experiment. This control should contain the exact same final concentration of DMSO as your test wells but without the compound. This allows you to distinguish the effect of the compound from any effect of the solvent itself.[13][15]
Q4: DMSO isn't working or is interfering with my assay. What are the alternatives?
Answer: If DMSO is not a viable option, several advanced formulation strategies can be employed. These work by creating a more favorable micro-environment for the hydrophobic compound within the aqueous solution.
| Method | Description | Typical Concentration | Potential Fold Solubility Increase | Key Considerations |
| Co-solvents | Water-miscible organic solvents that reduce the overall polarity of the buffer.[17][18][19][20] | Ethanol, PEG 400 (1-5% v/v) | 2 to 10-fold | Must test for effects on cell viability or enzyme activity.[21][22] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound.[19][20] | Tween® 20/80 (>CMC) | 5 to 50-fold | Can interfere with some assay readouts or membrane integrity.[21] |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes, masking the hydrophobic parts of the molecule.[23][24][25] | HP-β-CD (1-10 mM) | 10 to 100-fold | Generally well-tolerated in cell culture.[26] Can alter compound availability.[23][26] |
| Pluronic® F-127 | A non-ionic surfactant polymer that forms micelles.[27][28][29] | >0.005% w/v (CMC) | Variable | Very low toxicity and stable in biological fluids.[27][29] |
CMC: Critical Micelle Concentration
Troubleshooting Workflow
When faced with solubility issues, a systematic approach is key. The following workflow provides a decision-making process to guide you from initial stock preparation to advanced solubilization techniques.
Detailed Protocols
Here are step-by-step methodologies for the key techniques discussed.
Protocol 4.1: Preparing a Concentrated Stock Solution
This protocol is the foundational first step for all subsequent experiments.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of 100% sterile-filtered DMSO to achieve your target concentration (e.g., 10 mM).[7][8]
-
Dissolve: Vortex the tube vigorously for 1-2 minutes.[7]
-
Inspect: Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Aid Dissolution (if needed): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm it in a 37°C water bath.[7]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[7]
Protocol 4.2: The Intermediate Dilution Method
This method is highly effective at preventing precipitation when diluting into aqueous buffers.[10]
-
Thaw Stock: Thaw one aliquot of your concentrated DMSO stock solution (e.g., 10 mM) at room temperature.
-
Pre-warm Buffer: Pre-warm your final aqueous assay buffer or cell culture medium to 37°C.[10]
-
Prepare Intermediate Dilution (Optional but Recommended): In a sterile tube, perform an intermediate 1:10 dilution of your stock in 100% DMSO (e.g., dilute 10 mM stock to 1 mM).
-
Final Dilution: Add the required volume of aqueous buffer to a new sterile tube. While the tube is actively vortexing, add the small volume of your DMSO stock (either the concentrated or intermediate stock) dropwise.[10]
-
Example: To make 1 mL of a 1 µM final solution from a 1 mM intermediate stock, add 999 µL of buffer to a tube. While vortexing, add 1 µL of the 1 mM stock.
-
-
Inspect and Use: Visually inspect the final solution for clarity. Use immediately in your assay.
Protocol 4.3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a Formulation Aid
Cyclodextrins are an excellent choice when DMSO toxicity is a concern or when solubility is particularly challenging.[23][24][25]
-
Prepare Cyclodextrin Buffer: Dissolve HP-β-CD in your final aqueous assay buffer to a concentration of 1-10 mM. Ensure it is fully dissolved.
-
Prepare Compound Stock: Prepare a high-concentration stock of your compound in 100% DMSO as described in Protocol 4.1.
-
Dilute into Cyclodextrin Buffer: While vortexing the HP-β-CD-containing buffer, add the required volume of your DMSO stock. The cyclodextrin in the buffer will form an inclusion complex with the compound as it is diluted, keeping it soluble.[23][26]
-
Equilibrate (Optional): For particularly difficult compounds, you can pre-incubate a more concentrated mix of the compound and HP-β-CD for 30-60 minutes before the final dilution to ensure complex formation.
-
Control: Remember to include a vehicle control containing both DMSO and HP-β-CD at the same final concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. cibtech.org [cibtech.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. pnrjournal.com [pnrjournal.com]
- 21. benchchem.com [benchchem.com]
- 22. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrins [sigmaaldrich.com]
- 24. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Pluronic P105/F127 mixed micelles for the delivery of docetaxel against Taxol-resistant non-small cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Drug Delivery Systems Based on Pluronic Micelles with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 7-Bromo-2-methylquinazolin-4(3H)-one
Welcome to the technical support center for the derivatization of 7-Bromo-2-methylquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. The quinazolinone core is a privileged structure in medicinal chemistry, and the 7-bromo substituent provides a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.
This document is structured to provide practical, experience-driven advice in a direct question-and-answer format. We will address common experimental challenges, offer optimization strategies, and provide detailed protocols to support your research and development efforts.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My Suzuki-Miyaura cross-coupling reaction is failing or giving a very low yield. What are the most common causes and how can I fix them?
Answer: A low or zero yield in a Suzuki-Miyaura coupling involving this compound can be attributed to several factors. Let's break down the potential causes and solutions systematically.
-
Catalyst System Inactivity: The choice of palladium source and ligand is critical.
-
Cause: The Pd(0) active catalyst is not forming or is deactivating prematurely. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to Pd(0), which can be inefficient.[1] Homocoupling of the boronic acid can also occur, consuming the Pd(II) precatalyst before it enters the desired catalytic cycle.[1][2]
-
Solution:
-
Use a Pd(0) Source: Start with a catalyst like Pd(PPh₃)₄, which does not require a reduction step.
-
Use Pre-formed Catalysts: Employ air-stable Pd(II) pre-catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) that readily form the active Pd(0) species.
-
Ligand Choice: For heteroaromatic halides, electron-rich, sterically hindered phosphine ligands are often superior. If using a simple catalyst like Pd(PPh₃)₄ fails, screen a panel of ligands such as XPhos, SPhos, or RuPhos.
-
-
-
Inappropriate Base or Solvent: The base and solvent play crucial roles in the transmetalation step and overall catalyst stability.
-
Cause: The base might be too weak to facilitate the formation of the boronate species, or it might be poorly soluble in the chosen solvent. Some solvents can coordinate to the palladium center and inhibit catalysis.
-
Solution:
-
Base Screening: An inorganic base is typically required. K₂CO₃ is a common starting point, but if it fails, consider stronger bases like K₃PO₄ or Cs₂CO₃.[3] The choice of base can be critical and substrate-dependent.
-
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O) is often necessary to dissolve both the organic substrate and the inorganic base. Anhydrous conditions can sometimes be detrimental for Suzuki couplings.
-
-
-
Boronic Acid Instability (Protodeborylation):
-
Cause: Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis (protodeborylation), where the C-B bond is cleaved and replaced by a C-H bond.[1] This side reaction is often accelerated by heat and aqueous basic conditions.
-
Solution:
-
Use Boronic Esters: MIDA boronates or pinacol esters are generally more stable than the corresponding boronic acids and can be used to suppress this side reaction.
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for any degradation.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
-
Oxygen Contamination:
-
Cause: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote undesirable side reactions like the homocoupling of boronic acids.[1][2]
-
Solution:
-
Thorough Degassing: Ensure your reaction solvent is thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Question: I am observing significant amounts of 2-methylquinazolin-4(3H)-one (debrominated starting material) as a byproduct. How can I minimize this?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling.[1] It occurs when the oxidative addition product, Ar-Pd(II)-X, undergoes a competitive reduction pathway instead of transmetalation.
-
Cause: Hydrogen Source: The hydrogen atom can come from various sources, including the solvent (e.g., alcohols), the amine base, or water.
-
Solution:
-
Choice of Base: Avoid amine bases if possible. Use inorganic bases like K₂CO₃ or Cs₂CO₃.
-
Solvent: While some water is often needed for Suzuki reactions, using rigorously anhydrous solvents can sometimes suppress debromination in other coupling types like Buchwald-Hartwig amination.
-
Ligand Effect: Bulky, electron-rich ligands often accelerate the rate of reductive elimination (the desired product-forming step) relative to debromination. Consider switching to a ligand like XPhos or SPhos.
-
-
-
Cause: Catalyst Loading and Reaction Time:
-
Solution:
-
Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce side reactions.
-
Minimize Reaction Time: Overheating the reaction for extended periods after the substrate is consumed can lead to product degradation and side reactions. Monitor the reaction progress closely.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding reaction optimization and strategy.
Question: What are the generally recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
Answer: For a reliable starting point, a well-established catalyst system is recommended. The following table outlines a robust set of initial conditions for screening.
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.2 - 1.5 equivalents |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) OR PdCl₂(dppf) (3 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is an excellent, air-stable Pd(II) precatalyst for a wide range of substrates. |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1 or 5:1 mixture) | A polar aprotic solvent system that facilitates the dissolution of both organic and inorganic reagents.[3] |
| Temperature | 80 - 100 °C | Sufficient thermal energy to drive the catalytic cycle without excessive decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst.[1] |
Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: A systematic workflow for optimizing Suzuki-Miyaura cross-coupling reactions.
Question: How can I achieve selective N3-alkylation without reacting at the C7-Br position?
Answer: Selective N3-alkylation is readily achievable using classical nucleophilic substitution conditions, as the C(sp²)-Br bond at the 7-position is unreactive under these conditions. The key is to use a suitable base to deprotonate the N3-amide proton, generating a nucleophilic anion that can react with an alkyl halide.
Studies have shown that alkylating quinazolin-4-ones with an alkyl halide in the presence of a carbonate base (like K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (like DMF) regioselectively yields the N3-alkylated product.[4][5]
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
Question: Which conditions are best for a Buchwald-Hartwig amination at the C7 position?
Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6][7] Success with the 7-bromoquinazolinone substrate hinges on the correct selection of catalyst, ligand, and base to overcome the challenges of C-N coupling.
-
Catalyst and Ligand: This is the most critical choice. The trend has moved from simple phosphines to highly specialized, sterically hindered biarylphosphine ligands that promote the difficult reductive elimination step.
-
Recommended Ligands: For aryl bromides, ligands like XPhos , SPhos , or RuPhos are state-of-the-art and generally give superior results.
-
Palladium Source: A simple Pd(II) source like Pd(OAc)₂ or a pre-formed complex like XPhos-Pd-G3 can be used. The pre-catalysts are often more reliable.
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for aminations.[8] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) for more sensitive substrates.
-
-
Solvent: Anhydrous, aprotic solvents are essential.
-
Recommended Solvents: Toluene , Dioxane , or CPME are excellent choices. Ensure they are rigorously dried before use.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a reliable starting point for the coupling of an arylboronic acid with this compound.
-
Reagent Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inerting the Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate) or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for N3-Alkylation
This protocol describes the selective alkylation at the N3 position.
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv) to the solution.
-
Alkylating Agent: Add the alkylating agent (e.g., an alkyl iodide or benzyl bromide, 1.1 equiv) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) if the reaction is sluggish.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).
-
Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration, wash thoroughly with water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 7-Bromo-2-methylquinazolin-4(3H)-one
Welcome to the technical support center for the purification of 7-Bromo-2-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the purification of this important heterocyclic compound.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Recrystallization Issues
Q1: My this compound fails to crystallize, or "oils out" of solution. What should I do?
A1: "Oiling out" or failure to crystallize is a common issue, often related to the choice of solvent, the purity of the crude material, or the cooling rate.
-
Causality: The compound may be too soluble in the chosen solvent even at low temperatures, or the presence of impurities can disrupt the crystal lattice formation, leading to an amorphous oil instead of crystals. Rapid cooling can also favor oiling out over crystallization.[1]
-
Solutions:
-
Systematic Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point.[2] Conduct small-scale solubility tests with a range of solvents of varying polarities. A technical guide for a similar compound, 7-Bromo-4-hydroxy-2-phenylquinoline, suggests testing solvents like ethanol, methanol, ethyl acetate, acetone, toluene, and hexane.[2]
-
Solvent/Anti-Solvent System: If a single solvent is not effective, a binary solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent in which it is insoluble) until the solution becomes turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.[2] Common miscible pairs to try include:
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath, as rapid cooling can promote oil formation.[1] If no crystals form at room temperature, then you can try cooling it further in an ice bath or even a freezer.
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, you can try:
-
Pre-Purification: If the crude material is very impure, a preliminary purification step, such as a simple filtration through a plug of silica gel, might be necessary to remove impurities that inhibit crystallization.[2]
-
Q2: The recovery of my purified this compound after recrystallization is very low. How can I improve the yield?
A2: Low recovery is often a result of using too much solvent or the compound having significant solubility in the cold solvent.
-
Causality: Using an excessive amount of solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling, thus reducing the yield.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude material. Add the solvent in small portions to the heated mixture until everything just dissolves.[3]
-
Solvent Choice: Select a solvent in which your compound has very low solubility at low temperatures.
-
Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. An ice bath is recommended after the solution has cooled to room temperature.[3]
-
Mother Liquor Analysis: Before discarding the mother liquor, you can concentrate it and analyze it by TLC to see if a significant amount of product remains. If so, a second crop of crystals may be obtained by further concentrating the mother liquor and cooling.
-
Recrystallization Solvent Selection Guide for Quinazolinone Derivatives
| Solvent System | Polarity | Suitability for Quinazolinones |
| Ethanol/Water | Polar Protic | Often a good starting point for quinazolinones.[4] |
| Ethyl Acetate/Hexane | Medium Polarity/Non-polar | A versatile system for a wide range of polarities.[4] |
| Methanol | Polar Protic | A good solvent for many polar heterocyclic compounds.[5] |
| Acetone | Polar Aprotic | Can be effective, but its lower boiling point may be a limitation. |
| Toluene | Non-polar Aromatic | Useful for less polar compounds. |
Recrystallization Workflow
Caption: A step-by-step workflow for the recrystallization of this compound.
Column Chromatography Issues
Q3: I am having difficulty separating this compound from its impurities using column chromatography. The fractions are all mixed.
A3: Poor separation in column chromatography can be due to an inappropriate solvent system, improper column packing, or overloading the column.
-
Causality: If the eluent is too polar, all compounds will travel down the column quickly with little separation. If it is not polar enough, the compounds will remain adsorbed to the silica gel. An improperly packed column can have channels, leading to uneven flow and poor separation. Overloading the column with too much crude material will result in broad, overlapping bands.[6]
-
Solutions:
-
Optimize the Solvent System with TLC: Before running a column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your target compound an Rf value of approximately 0.3-0.4 and provide good separation from impurities.[6] For quinazolinone derivatives, a common starting point is a mixture of hexane and ethyl acetate.[7] You can gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally recommended.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried powder can be carefully loaded onto the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.[7]
-
Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity during the elution process.[7]
-
Q4: My this compound seems to be degrading on the silica gel column.
A4: Some heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.
-
Causality: The acidic surface of silica gel can cause the degradation of sensitive compounds.
-
Solutions:
-
Deactivate the Silica Gel: You can neutralize the silica gel by treating it with a base like triethylamine. This is done by adding a small percentage of triethylamine (e.g., 1%) to the eluent.[2]
-
Use an Alternative Stationary Phase: Consider using a different stationary phase that is less acidic, such as neutral or basic alumina.[2]
-
Reversed-Phase Chromatography: If the compound is still unstable, reversed-phase column chromatography using a C18-functionalized silica gel is a good alternative. In this case, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[2]
-
Column Chromatography Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting column chromatography of this compound.
Frequently Asked Questions (FAQs)
Q5: What are the likely impurities I might encounter in my crude this compound?
A5: The impurities in your crude product will largely depend on the synthetic route used. A common method for synthesizing quinazolinones is from the corresponding anthranilic acid.[3] In the case of this compound, this would likely involve the reaction of 2-amino-4-bromobenzoic acid with an acetylating agent. Potential impurities include:
-
Unreacted Starting Materials:
-
2-amino-4-bromobenzoic acid: This can be removed by washing the crude product with a dilute aqueous base like sodium bicarbonate, which will convert the acidic starting material into a water-soluble salt.[4]
-
-
Intermediates:
-
2-Acetamido-4-bromobenzoic acid: This is a key intermediate in the synthesis. If the cyclization step is incomplete, this intermediate will remain in the product mixture.[4]
-
-
Side-Products:
Q6: What analytical techniques are best for assessing the purity of my this compound?
A6: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of an acid like formic acid or TFA) is a good starting point for method development. UV detection is typically used for quinazolinone derivatives.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for confirming the structure of your compound and identifying any proton-containing impurities. The integration of the peaks can also provide a semi-quantitative measure of purity.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound and can help in identifying the molecular weights of any impurities, which is crucial for their identification.
Q7: How should I store my purified this compound to prevent degradation?
A7: To ensure the long-term stability of your purified compound, it is recommended to store it in a cool, dark, and dry place. For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is advisable to prevent oxidation and degradation from moisture.[2]
References
- 1. 7-Bromo-2-methylquinazoline-4-carboxylic acid | C10H7BrN2O2 | CID 105516093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one
Introduction: The Quinazolinone Core in Drug Discovery
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 7-Bromo-2-methylquinazolin-4(3H)-one is a key intermediate, providing a reactive handle (the bromine atom) for further molecular diversification through cross-coupling reactions, making it a valuable building block for drug development professionals.[3]
This guide serves as a dedicated technical resource for researchers synthesizing this compound. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just protocols, but the underlying chemical logic to empower you to solve problems independently.
Core Synthetic Pathway: From Benzamide to Quinazolinone
The most direct and reliable synthesis of this compound proceeds via a two-step, one-pot reaction starting from 2-amino-4-bromobenzamide. The pathway involves an initial N-acylation followed by an intramolecular cyclization and dehydration.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-amino-4-bromobenzamide (1.0 eq)
-
Acetic Anhydride (3.0 - 5.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromobenzamide (1.0 eq).
-
Reagent Addition: Add glacial acetic acid as the solvent, followed by the slow addition of acetic anhydride (3.0-5.0 eq). Acetic anhydride often serves as both the acylating agent and a dehydrating agent for the subsequent cyclization.
-
Reaction: Heat the mixture to reflux (typically 120-140°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction proceeds through an N-acetyl intermediate which then cyclizes.
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water or crushed ice with vigorous stirring. This will precipitate the crude product and hydrolyze excess acetic anhydride.
-
Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid. Be cautious of CO2 evolution. Continue until the pH is neutral (~7).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a white to off-white solid.[4]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this reaction? A1: The reaction is a classic condensation. First, the primary amino group of 2-amino-4-bromobenzamide acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride in an N-acylation step. This forms the key intermediate, N-(2-carbamoyl-5-bromophenyl)acetamide. Upon further heating, the amide nitrogen of the newly formed acetamide group attacks the carbonyl carbon of the primary benzamide. This is an intramolecular nucleophilic attack, which leads to a tetrahedral intermediate that subsequently eliminates a molecule of water (dehydration ) to form the stable, aromatic quinazolinone ring.[5]
Q2: Why is acetic anhydride used in excess and what is the role of acetic acid? A2: Acetic anhydride is used in excess to ensure the complete acylation of the starting material. It can also act as a dehydrating agent, helping to drive the final cyclization step to completion. Glacial acetic acid is often used as a solvent because it is polar enough to dissolve the starting materials and is stable at the high temperatures required for the reaction. Its acidic nature can also help catalyze the cyclization step.
Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase like Ethyl Acetate/Hexane (e.g., 7:3 or 8:2 v/v). The starting material (2-amino-4-bromobenzamide) is quite polar and will have a low Rf value. The final quinazolinone product is less polar and will have a higher Rf value. The N-acetyl intermediate will have an Rf value between the two. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q4: What are the typical yields for this synthesis? A4: With proper control of reaction conditions and pure starting materials, yields for this type of synthesis are generally reported to be in the range of 70-90%.[6] Low yields are often a symptom of issues addressed in the troubleshooting section below.
Troubleshooting Guide
This guide is designed to help you diagnose and solve common issues encountered during the synthesis.
Caption: A decision-making workflow for troubleshooting the synthesis.
Category 1: Low or No Product Yield
Q: My reaction resulted in a very low yield, or I only recovered starting material. What are the likely causes? A: This is a common issue that can typically be traced to one of three factors:
-
Purity of Starting Material: The 2-amino-4-bromobenzamide must be pure. Isomeric impurities from the synthesis of the precursor (2-amino-4-bromobenzoic acid) can inhibit the reaction.[4] Verify the melting point and NMR spectrum of your starting material before beginning.
-
Insufficient Heat: The cyclization step requires significant thermal energy. Ensure your reaction is genuinely at reflux (120-140°C). A lower temperature will favor the formation of the N-acetyl intermediate but may not be sufficient to drive the dehydration and ring-closing.
-
Presence of Water: While the reaction produces water, starting with wet reagents or solvents can hinder the effectiveness of the acetic anhydride. Ensure your glassware is oven-dried and use anhydrous grade solvents if possible.
Q: My main isolated product is the N-acetyl intermediate, not the quinazolinone. How do I force the cyclization? A: This indicates that the acylation was successful, but the cyclization failed.
-
Increase Temperature/Time: The simplest solution is to increase the reflux time or temperature. You can switch to a higher boiling point solvent like Dowtherm A if necessary, though this complicates removal.
-
Use a Catalyst: Adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) can catalyze the dehydration step, promoting ring closure at lower temperatures.
-
Alternative Reagents: In some cases, using polyphosphoric acid (PPA) as both a solvent and dehydrating agent at high temperatures can be very effective for difficult cyclizations, although the workup is more challenging.
Category 2: Product Purity Issues
Q: My final product is yellow or brown, not the expected white solid. Why? A: Discoloration is almost always due to the presence of oxidized impurities.[7]
-
Cause: Quinazolinones, like other aromatic nitrogen heterocycles, can be susceptible to minor levels of air oxidation, especially at high temperatures in the presence of trace metals. This can form highly colored byproducts.
-
Solution: During workup, minimize the product's exposure to heat and light. For purification, consider adding a small amount of activated carbon to the hot recrystallization solution to adsorb colored impurities, followed by a hot filtration before allowing the solution to cool. Storing the final product under an inert atmosphere (Nitrogen or Argon) can prevent long-term discoloration.[7]
Q: My NMR spectrum is messy, and TLC shows multiple spots. What are the common side products? A: Besides unreacted starting material and the N-acetyl intermediate, several side products are possible:
-
Hydrolyzed Product: If the workup is too harsh or if there is excessive water during the reaction, the quinazolinone ring can be hydrolyzed back to N-acetyl-2-amino-4-bromobenzamide.
-
Diacylated Species: While less common, it is possible for the primary amide nitrogen to also be acylated under forcing conditions, leading to complex byproducts.
-
Benzoxazinone Formation: If starting from 2-amino-4-bromobenzoic acid, a common side product is the corresponding 7-bromo-2-methyl-4H-3,1-benzoxazin-4-one.[8] This is formed by the cyclization of the N-acetylated acid. This impurity is less likely when starting from the benzamide but is a possibility if the benzamide starting material contains the acid as an impurity.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Impure starting material; Insufficient temperature; Moisture | Verify SM purity; Ensure vigorous reflux; Use dry glassware/reagents. |
| Reaction Stalls | Incomplete cyclization; Low temperature | Increase reaction time/temperature; Add catalytic p-TSA. |
| Product Discoloration | Oxidation byproducts | Use activated carbon during recrystallization; Store under inert gas.[7] |
| Multiple Impurities | Incomplete reaction; Side reactions; Hydrolysis | Optimize reaction time; Use milder workup conditions; Purify via column chromatography. |
Category 3: Purification Challenges
Q: I'm having trouble recrystallizing my product. What solvents should I try? A: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Primary Choice: Ethanol is often the first choice for quinazolinones.
-
Solvent Systems: If ethanol proves too effective (product remains soluble when cold) or not effective enough (product crashes out immediately), try a two-solvent system. Common pairs include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane. Dissolve the crude product in the minimum amount of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.
Q: My compound is streaking or sticking to the baseline on a silica TLC plate. How can I purify it by column chromatography? A: The nitrogen atoms in the quinazolinone ring can be slightly basic, leading to strong interactions with the acidic silanol groups on standard silica gel. This causes tailing and poor separation.
-
Deactivate the Silica: Prepare your silica slurry in the mobile phase, but add 1% triethylamine (Et3N) to the solvent. This neutralizes the acidic sites on the silica, leading to much sharper peaks and better separation.
-
Alternative Stationary Phase: If the issue persists, consider using a different stationary phase like neutral or basic alumina, or reverse-phase (C18) silica.[7]
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.cnr.it [iris.cnr.it]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solution Stability of 7-Bromo-2-methylquinazolin-4(3H)-one
Welcome to the technical support center for 7-Bromo-2-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
The quinazolinone scaffold is a robust heterocyclic system, generally stable under various conditions, including oxidation, reduction, and mild hydrolysis.[1] However, like many complex organic molecules, its stability in solution is not absolute and can be influenced by a range of environmental factors. This guide provides a structured approach to troubleshooting common issues and offers proactive strategies for maintaining the compound's integrity.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My compound is precipitating out of my aqueous buffer after dilution from a DMSO stock. What's happening and how can I fix it?
Answer: This is a frequent challenge known as "precipitation upon dilution," which arises from the compound's limited aqueous solubility. This compound, like many quinazolinone derivatives, is a lipophilic molecule with poor water solubility.[2] While it may dissolve readily in a high-concentration organic stock (like 100% DMSO), diluting this stock into an aqueous buffer drastically changes the solvent environment, often exceeding the compound's solubility limit and causing it to crash out of solution.
The core of the issue is a mismatch between the solvent properties of the stock solution and the final assay buffer. The solubility of quinazolinone derivatives is also often pH-dependent due to the presence of basic nitrogen atoms in the heterocyclic ring system.[3]
Causality and Step-by-Step Resolution:
-
Confirm the Problem: Before making changes, ensure the precipitate is indeed your compound. Centrifuge a sample of the cloudy solution, decant the supernatant, and attempt to redissolve the pellet in pure DMSO. If it redissolves and shows the correct analytical signature (e.g., by HPLC), you have confirmed precipitation.
-
Optimize the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Adjust the pH: Since 4(3H)-quinazolinones are often weak bases, their solubility can be significantly increased in acidic conditions where they become ionized.[3]
-
Action: Systematically lower the pH of your aqueous buffer (e.g., from 7.4 to 6.5, 5.5) and re-test for precipitation.
-
Causality: Protonation of the nitrogen atoms increases polarity and enhances interaction with the aqueous solvent.
-
Caveat: Ensure the pH change does not negatively impact your biological assay or the compound's chemical stability. Quinazolinones are stable in cold, dilute acids but can be destroyed if the solution is boiled.[1][4][5][6][7]
-
-
Introduce a Co-solvent: If pH modification is not an option, incorporating a small percentage of a water-miscible organic co-solvent can increase solubility.[2][3]
-
Action: Add co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) to the final aqueous buffer, starting at a low concentration (e.g., 1-5% v/v).
-
Causality: Co-solvents reduce the overall polarity of the aqueous medium, making it more favorable for the lipophilic compound.
-
-
Utilize Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can form micelles that encapsulate the compound, increasing its apparent solubility. Use these at concentrations above their critical micelle concentration (CMC).
-
Workflow for Resolving Precipitation
Caption: Decision workflow for troubleshooting compound precipitation.
Q2: I'm observing new peaks in my HPLC analysis over time. What are the likely degradation pathways?
Answer: The appearance of new, growing peaks in your chromatogram is a classic sign of chemical degradation. For this compound, the two most probable degradation pathways under typical laboratory conditions are hydrolysis and photodecomposition.
-
Hydrolysis: The quinazolinone ring, while generally stable, can undergo hydrolytic cleavage of the pyrimidine ring, particularly under harsh pH conditions (especially when heated) or with specific substitution patterns that activate the ring.[5][7][8] This reaction involves the nucleophilic attack of water on the C4-carbonyl group, leading to ring opening.
-
Mechanism: This typically results in the formation of the corresponding N-acylanthranilamide derivative, in this case, a derivative of 2-acetamido-4-bromobenzamide.
-
Detection: The degradation product will be more polar than the parent compound and will therefore have a shorter retention time on a reverse-phase HPLC column.
-
-
Photodecomposition: Aromatic compounds containing a carbon-bromine bond can be susceptible to photodecomposition upon exposure to light, especially UV radiation.[9] Studies on other quinazoline derivatives have shown they can be unstable when exposed to normal room lighting.[10]
-
Mechanism: Light energy can induce homolytic cleavage of the C-Br bond, forming radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, such as abstracting a hydrogen atom from the solvent (leading to a de-brominated product, 2-methylquinazolin-4(3H)-one) or reacting with other molecules to form complex degradation products.
-
Prevention: The simplest preventative measure is to protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
-
Potential Degradation Pathways ```dot
Caption: Experimental workflow for a forced degradation study.
Protocol 3: Developing a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the compound's λmax (e.g., determined by a UV scan, likely around 254 nm and/or 320 nm). Use a PDA detector to collect full spectra.
-
Optimization: Adjust the gradient slope and duration to achieve baseline separation between the parent peak and all degradant peaks observed in the forced degradation study.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 7-Bromo-2-methylquinazolin-4(3H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for palladium-catalyzed cross-coupling reactions involving 7-Bromo-2-methylquinazolin-4(3H)-one. The unique structure of this substrate, featuring a nitrogen-rich heterocyclic core, presents specific challenges that require careful optimization of catalytic systems. This resource provides in-depth, actionable solutions in a direct question-and-answer format.
General Troubleshooting & FAQs
This section addresses broad issues applicable to various cross-coupling reactions with the quinazolinone substrate.
Question 1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the first things I should check?
Answer: Low or no yield in cross-coupling reactions with N-heterocyclic substrates often stems from a few common areas. The quinazolinone nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[1] A systematic check is the best first step.
Initial Troubleshooting Workflow:
-
Reagent Integrity :
-
Aryl Bromide : Confirm the purity of your this compound.
-
Coupling Partner : Boronic acids, in particular, can degrade via protodeboronation.[2] Using more stable boronic esters (pinacol, MIDA) or trifluoroborate salts can prevent this.[1][2][3]
-
Catalyst and Ligand : Palladium precatalysts and especially phosphine ligands can degrade with improper storage.[2] Phosphine ligands are susceptible to oxidation.[2] Using fresh, properly stored reagents is critical. For challenging substrates, older catalysts like Pd(PPh₃)₄ may be less effective than modern palladacycle precatalysts.[4]
-
-
Inert Atmosphere : The active Pd(0) catalyst is sensitive to oxygen.[2][4] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[1][5]
-
Reaction Conditions : Temperature, reaction time, and concentration are crucial. If the reaction is sluggish, a gradual increase in temperature may be necessary.[4] Many cross-coupling reactions are run at elevated temperatures (80-110 °C).[4][6]
Question 2: I suspect catalyst deactivation due to the quinazolinone nitrogen. How can I prevent this?
Answer: This is a primary challenge with nitrogen-containing heterocycles.[1][7] The lone pair electrons on the nitrogen atoms can coordinate strongly to the palladium center, forming off-cycle, inactive catalytic species.
Strategies to Mitigate Catalyst Deactivation:
-
Ligand Selection : This is the most critical factor. The use of bulky, electron-rich phosphine ligands is essential.[4][8] These ligands sterically shield the palladium center, preventing coordination from the quinazolinone nitrogen, and their electron-donating properties promote the desired reductive elimination step of the catalytic cycle.
-
Recommended Ligand Classes :
-
Buchwald-type Biaryl Phosphines : Ligands like SPhos, XPhos, and RuPhos are highly effective for coupling N-heterocycles.[4] They are designed to be both bulky and electron-rich.
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donors and can form very stable and highly active palladium complexes, making them suitable for challenging couplings.[8][9][10]
-
Reaction-Specific Catalyst & Condition Selection
The optimal catalyst system is highly dependent on the specific cross-coupling reaction being performed.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds but requires careful selection of the base and ligand to succeed with the quinazolinone substrate.[11]
Question 3: What is the best initial catalyst, ligand, and base combination to screen for the Suzuki coupling of this compound?
Answer: For challenging heteroaryl bromides, it is crucial to move beyond traditional catalysts like Pd(PPh₃)₄. Modern, highly active systems are required.
| Component | Recommended Starting Point | Rationale & Comments |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G2 (1-3 mol%) | These are air-stable palladacycle precatalysts that rapidly generate the active Pd(0) species. They are generally more effective than starting with Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[4] |
| Ligand | XPhos, SPhos, RuPhos | These bulky, electron-rich biaryl phosphine ligands enhance catalytic activity and prevent deactivation by the substrate's nitrogen atoms.[1][4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These bases are effective in Suzuki couplings. K₃PO₄ is a good starting point. Cs₂CO₃ is more expensive but can sometimes provide higher yields.[1] Milder bases can also help minimize protodeboronation.[2] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O | A mixture of an organic solvent and water is common for Suzuki reactions.[12] The choice can significantly influence reaction rate and selectivity.[13][14][15] |
| Temperature | 80-100 °C | Monitor reaction by TLC or LC-MS to determine optimal time and temperature.[4] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the gold standard for forming aryl-amine bonds but is highly sensitive to the choice of ligand and a strong, non-nucleophilic base is required.[16][17]
Question 4: My Buchwald-Hartwig amination is sluggish or fails. What parameters should I adjust?
Answer: Sluggish C-N couplings are often related to an insufficiently active catalyst or suboptimal base/solvent choice. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[6][17][18]
| Component | Recommended Starting Point | Rationale & Comments |
| Pd Precatalyst | BrettPhos Pd G3 or RuPhos Pd G3 (1-3 mol%) | Different generations of Buchwald-Hartwig catalysts have been developed for specific amine classes.[19] For general screening, these are robust choices. |
| Ligand | BrettPhos, RuPhos, Josiphos-type | The choice of ligand is critical and depends heavily on the amine coupling partner (primary, secondary, aniline, etc.).[6] Sterically hindered ligands are generally preferred.[18] |
| Base | NaOtBu or LHMDS (1.5-2.5 equivalents) | Strong, non-nucleophilic bases are required to deprotonate the amine bound to the palladium complex. NaOtBu is the most common choice.[6] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are standard. Toluene is a very common choice.[18][20] |
| Temperature | 90-110 °C | These reactions typically require elevated temperatures to drive the catalytic cycle.[6] |
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium/copper catalyst system.[21]
Question 5: What are the standard conditions for a Sonogashira coupling with this substrate, and how can I avoid alkyne homocoupling?
Answer: The classic Sonogashira reaction uses a palladium catalyst for the main cycle and a copper(I) co-catalyst to facilitate the transmetalation step with the alkyne.[21][22][23] An amine serves as both the base and often as a solvent.[22]
| Component | Recommended Starting Point | Rationale & Comments |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A common and effective palladium source for this reaction.[21][22] |
| Cu Co-catalyst | CuI (0.5-2 mol%) | Copper(I) iodide is the standard co-catalyst. |
| Base/Solvent | Et₃N or Diisopropylamine (DIPA) | The amine deprotonates the terminal alkyne. It can be used as the solvent or with a co-solvent like THF or DMF.[22] |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings can be run at or near room temperature.[22][24] |
Minimizing Homocoupling (Glaser coupling): This primary side reaction is copper-mediated and often promoted by oxygen.
-
Copper-Free Conditions : Modern protocols often use a more electron-rich and bulky phosphine ligand (e.g., SPhos, DTBNpP) which allows the reaction to proceed efficiently without a copper co-catalyst, thus eliminating the homocoupling pathway.[24]
-
Rigorous Degassing : If using the copper-catalyzed method, ensure the reaction is strictly free of oxygen.
Heck Coupling (C-C Alkene Formation)
The Heck reaction couples the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base.[25]
Question 6: What catalyst system is recommended for the Heck reaction with this compound?
Answer: The Heck reaction requires activation of the aryl bromide via oxidative addition to a Pd(0) catalyst.[10] The choice of ligand and base is key to ensure high yield and stereoselectivity (typically trans).[26]
| Component | Recommended Starting Point | Rationale & Comments |
| Pd Catalyst | Pd(OAc)₂ (1-5 mol%) | Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | P(o-tol)₃ or NHC ligands (e.g., IPr) | Tri(o-tolyl)phosphine is a classic ligand for Heck reactions. More thermally stable and active N-heterocyclic carbene (NHC) ligands are also excellent choices, especially for less reactive bromides.[10] |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N (2-3 equivalents) | An inorganic or organic base is required. The choice can depend on the specific alkene coupling partner.[10] |
| Solvent | DMF, DMAc, or NMP | High-boiling polar aprotic solvents are typically used for Heck reactions, which often require high temperatures.[10][27] |
| Temperature | 100-140 °C | High temperatures are often necessary to achieve a good reaction rate.[10] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening
This protocol provides a framework for efficiently screening different catalyst systems in parallel to identify the optimal conditions for your specific coupling partners.
-
Array Preparation : In a glovebox, arrange an array of reaction vials (e.g., 8 mL vials with stir bars). To each vial, add this compound (e.g., 0.2 mmol, 1.0 equiv).
-
Catalyst/Ligand Addition :
-
Prepare stock solutions of different palladium precatalysts (e.g., Pd₂(dba)₃, XPhos Pd G3) and ligands (e.g., SPhos, XPhos, RuPhos) in an anhydrous solvent like dioxane or toluene.
-
Using a micropipette, add the desired amount of catalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %) solution to each designated vial. For pre-formed precatalysts, no extra ligand is needed.
-
-
Reagent Addition : Add the coupling partner (e.g., boronic acid, 1.2-1.5 equiv) and the base (e.g., K₃PO₄, 2.0-3.0 equiv) as solids to each vial.
-
Solvent Addition : Add the degassed solvent system (e.g., 2 mL of dioxane/water 4:1) to each vial.
-
Reaction Execution : Seal the vials tightly with Teflon-lined caps. Remove the array from the glovebox and place it in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Monitoring & Analysis : After a set time (e.g., 4, 12, or 24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, filter, and analyze by LC-MS to determine the conversion to the desired product. This allows for rapid comparison of the efficacy of each catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.cnr.it [iris.cnr.it]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Heck reaction - Wikipedia [en.wikipedia.org]
- 26. Heck Reaction [organic-chemistry.org]
- 27. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Technical Support Center: Refinement of Protocols for Biological Testing of Hydrophobic Quinazolinones
Welcome to the technical support center dedicated to refining protocols for the biological testing of hydrophobic quinazolinones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this important class of compounds. Quinazolinone derivatives are a cornerstone of modern medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][2][3][4] However, their inherent hydrophobicity often presents significant challenges in obtaining reliable and reproducible data in biological assays.[5]
This resource is structured to provide not just solutions, but a deeper understanding of the underlying principles governing the behavior of hydrophobic compounds in aqueous environments. By moving beyond a simple "if-then" troubleshooting approach, our goal is to empower you with the knowledge to proactively design more robust experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions and hurdles encountered when working with hydrophobic quinazolinones.
Q1: Why are my quinazolinone compounds so difficult to dissolve in aqueous buffers?
A1: The quinazolinone scaffold is predominantly non-polar, which is a primary reason for its low aqueous solubility.[5] This hydrophobicity makes it energetically unfavorable for water molecules to form a solvation shell around the compound. Furthermore, the planar nature of the quinazoline ring can promote strong intermolecular interactions in the solid state, further hindering dissolution.[5]
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture media. What's happening?
A2: This is a very common phenomenon known as "precipitation upon dilution."[6] While your compound may be soluble in 100% DMSO, the final concentration of DMSO in your aqueous assay buffer is typically low (often <0.5%) to avoid solvent-induced toxicity.[7] This drastic change in solvent polarity reduces the solubility of your hydrophobic compound, causing it to crash out of solution.[8][9]
Q3: What are the immediate consequences of poor compound solubility in my assays?
A3: Poor solubility can lead to a cascade of experimental errors. In cell-free assays, you may observe compound precipitation, leading to inaccurate measurements of inhibitory activity.[5] In cell-based assays, low solubility can result in reduced compound uptake and an underestimation of potency.[5] This can manifest as high variability in your data, inaccurate structure-activity relationships (SAR), and discrepancies between enzymatic and cellular assay results.[10][11]
Q4: How does the pH of my buffer affect the solubility of my quinazolinone derivative?
A4: The 4(3H)-quinazolinone structure contains basic nitrogen atoms, making the solubility of many of its derivatives pH-dependent.[6] For instance, gefitinib, a well-known quinazoline-based drug, is more soluble at a lower (acidic) pH where it becomes ionized.[6] Conversely, its solubility decreases at neutral or basic pH.[6] Therefore, adjusting the pH of your buffer system can be a powerful tool to enhance solubility, provided the pH is compatible with your biological assay.[6]
Q5: Can serum proteins in my cell culture media affect the activity of my compound?
A5: Absolutely. Hydrophobic compounds have a high propensity to bind to proteins, particularly albumin, which is abundant in fetal bovine serum (FBS).[12][13][14][15] This binding is largely driven by hydrophobic interactions.[16] When your compound binds to serum proteins, its free concentration—the portion available to interact with your target—is reduced.[17] This can lead to a rightward shift in the dose-response curve (higher IC50/EC50) compared to serum-free conditions.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance to address specific experimental challenges.
Guide 1: Overcoming Compound Precipitation in Aqueous Media
Precipitation of your test compound is a critical issue that must be addressed to ensure the accuracy of your results. The following workflow will guide you through a systematic approach to identify and resolve this problem.
Workflow for Addressing Compound Precipitation
Caption: A decision-making workflow for troubleshooting compound precipitation.
Detailed Protocols for Solubilization Strategies:
1. Co-Solvent Addition:
-
Principle: Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[18]
-
Protocol:
-
Prepare a concentrated stock solution of your quinazolinone in 100% DMSO.
-
In a separate tube, prepare an intermediate dilution of your compound in a mixture of your aqueous buffer and a co-solvent (e.g., ethanol, polyethylene glycol 400).[6][19] The final concentration of the co-solvent in your assay should be kept low (typically 1-5%) to avoid affecting the biological system.[6]
-
Add this intermediate dilution to your assay plate.
-
Always include a vehicle control containing the same final concentration of DMSO and co-solvent.
-
2. Surfactant-Based Solubilization:
-
Principle: Surfactants form micelles that can encapsulate hydrophobic molecules, keeping them in solution.[6]
-
Protocol:
-
Prepare your aqueous assay buffer containing a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Pluronic® F-68.[6]
-
Prepare a concentrated stock solution of your compound in 100% DMSO.
-
Serially dilute your compound in DMSO.
-
Add a small aliquot of the DMSO stock directly to the surfactant-containing buffer in your assay plate.
-
Ensure your vehicle control contains the same concentration of DMSO and surfactant.
-
3. Complexation with Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[20] They can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing their apparent solubility.[20][21][22] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[21]
-
Protocol:
-
Prepare a solution of HP-β-CD in your aqueous assay buffer. The concentration will need to be optimized but can range from 1-10% (w/v).
-
Prepare a concentrated stock solution of your compound in 100% DMSO.
-
Add the DMSO stock to the HP-β-CD solution and vortex or sonicate to facilitate the formation of the inclusion complex.
-
Allow the mixture to equilibrate for at least 30-60 minutes before adding to your assay.[23]
-
The vehicle control should contain the same final concentrations of DMSO and HP-β-CD.
-
| Solubilization Strategy | Typical Final Concentration | Advantages | Potential Disadvantages |
| Co-solvents (e.g., Ethanol, PEG 400) | 1-5% (v/v)[6] | Simple to implement. | Can affect enzyme activity or cell viability at higher concentrations.[19] |
| Surfactants (e.g., Tween® 80) | 0.01-0.1% (v/v)[6] | Effective at low concentrations. | Can interfere with some assay readouts (e.g., fluorescence) or disrupt cell membranes. |
| Cyclodextrins (e.g., HP-β-CD) | 1-10% (w/v) | Generally low toxicity and high solubilizing capacity.[21] | Can potentially extract cholesterol from cell membranes at high concentrations. |
Guide 2: Mitigating the Impact of Serum Protein Binding
The interaction of your hydrophobic quinazolinone with serum proteins can significantly impact its apparent potency in cell-based assays. Understanding and accounting for this effect is crucial for accurate data interpretation.
Signaling Pathway of a Hydrophobic Drug in the Presence of Serum
Caption: The equilibrium between free and protein-bound drug determines its bioavailability.
Experimental Approaches to Address Protein Binding:
1. Serum Shift Assay:
-
Principle: This assay quantifies the effect of serum proteins on the potency of your compound by comparing dose-response curves in the presence and absence of serum.
-
Protocol:
-
Perform your cell-based assay under two conditions:
-
Serum-free media (or low serum, e.g., 0.5% FBS).
-
Your standard cell culture media containing a physiological concentration of serum (e.g., 10% FBS).
-
-
Generate full dose-response curves for your quinazolinone compound under both conditions.
-
Calculate the IC50 or EC50 value for each condition.
-
The "fold shift" is the ratio of the IC50 in the presence of serum to the IC50 in the absence of serum. A significant fold shift indicates substantial protein binding.
-
2. Equilibrium Dialysis:
-
Principle: This is a more direct method to determine the fraction of your compound that is bound to plasma proteins.
-
Protocol:
-
A semi-permeable membrane separates a chamber containing your compound in buffer from a chamber containing plasma or a purified protein solution (e.g., human serum albumin).
-
The system is allowed to reach equilibrium.
-
The concentration of your compound is measured in both chambers. The difference in concentration allows for the calculation of the percentage of protein binding.
-
Interpreting the Results:
A high degree of protein binding is not necessarily a negative attribute, but it is a critical parameter to understand. It influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[17] For in vitro to in vivo correlation, knowing the free fraction of the compound is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Biological Activity of Quinazolinones | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Relationship between hydrophobicity and drug-protein binding in human serum albumin: A quartz crystal microbalance study - American Chemical Society [acs.digitellinc.com]
- 16. Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. researchgate.net [researchgate.net]
- 19. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 21. alzet.com [alzet.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of 7-Bromo-2-methylquinazolin-4(3H)-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-2-methylquinazolin-4(3H)-one and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the cell permeability of this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome permeability challenges in your experiments.
Introduction: The Permeability Challenge of Quinazolinone Scaffolds
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] However, like many heterocyclic compounds, achieving optimal cell permeability can be a significant hurdle, often presenting a discrepancy between high potency in biochemical assays and lower efficacy in cell-based models. This guide will walk you through a logical, stepwise approach to first characterize and then enhance the cellular uptake of your this compound derivatives.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial questions and provides a framework for diagnosing permeability issues.
Q1: We are observing low efficacy of our this compound derivative in cell-based assays, despite high potency in enzymatic assays. Could this be a permeability issue?
A1: Yes, this is a classic indicator of poor cell permeability. For a compound to be effective, it must cross the cell membrane to reach its intracellular target.[2] Several physicochemical properties of your molecule could be hindering this process. Based on analogs, we can predict the properties of this compound to anticipate its behavior.
Predicted Physicochemical Properties and Their Impact:
To form a hypothesis, let's consider the computed properties of a close structural analog, 7-bromo-2-propyl-3H-quinazolin-4-one .[3]
| Property | Predicted Value (for 2-propyl analog) | Likely Impact on Permeability |
| Molecular Weight | ~267 g/mol | Favorable: Well within the range for passive diffusion. |
| XLogP3 | 2.2 | Moderately Lipophilic: Suggests the compound has some ability to partition into the lipid bilayer, but may not be optimal. |
| Hydrogen Bond Donors | 1 | Favorable: A low number of hydrogen bond donors is beneficial for permeability. |
| Hydrogen Bond Acceptors | 2 | Favorable: A low number of hydrogen bond acceptors is also advantageous. |
| Polar Surface Area (PSA) | 41.5 Ų | Favorable: A PSA below 60 Ų is generally considered good for cell permeability. |
Analysis: While most predicted properties appear favorable, the moderate lipophilicity (LogP) could be a key area for optimization. The presence of the bromine atom generally increases lipophilicity, which can enhance membrane permeability.[4][5] However, the overall balance of properties determines the final permeability.
Q2: What is the first experimental step to confirm that low permeability is the problem?
A2: The first step is to obtain a quantitative measure of your compound's ability to cross a membrane. The two most common in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a good starting point to assess the intrinsic ability of your compound to cross a lipid bilayer without the complexities of cellular transporters.[6][7]
-
Caco-2 Assay: This is a cell-based assay that uses a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier that mimics the intestinal epithelium.[8] This assay can measure both passive diffusion and the effects of active transport (uptake and efflux).
We recommend starting with a PAMPA assay due to its simplicity and lower cost. If permeability is low in PAMPA, the issue is likely with the compound's fundamental physicochemical properties. If permeability is high in PAMPA but low in a Caco-2 assay, it strongly suggests the involvement of active cellular efflux.[6]
Q3: Our compound has poor aqueous solubility. How does this affect our permeability assays?
A3: Poor aqueous solubility can significantly confound permeability measurements, leading to an underestimation of the apparent permeability (Papp).[9] If the compound precipitates in the donor well, the effective concentration available for permeation is reduced.
Troubleshooting Steps for Poor Solubility:
-
Decrease Donor Concentration: Test a lower concentration of your compound.
-
Use Co-solvents: Increase the percentage of a co-solvent like DMSO in the donor solution. Be cautious not to exceed a concentration that could compromise the integrity of the artificial membrane in PAMPA or the cell monolayer in Caco-2 assays.[2]
-
Optimize Formulation: For later-stage development, consider formulation strategies such as the use of surfactants or creating amorphous solid dispersions.[10][11]
Part 2: Troubleshooting Guide for Permeability Assays
This section provides a more detailed guide for troubleshooting specific issues encountered during permeability experiments.
Scenario 1: Low Permeability Observed in PAMPA
A low apparent permeability coefficient (Papp) in a PAMPA assay points to a problem with passive diffusion.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-bromo-2-propyl-3H-quinazolin-4-one | C11H11BrN2O | CID 136743473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 7-bromo-4-(methylamino)-1-phenyl-quinazolin-2(1H)-one | C15H12BrN3O | CID 153608598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PAMPA | Evotec [evotec.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 10. 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | C20H17BrN6O2 | CID 24750049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 7-Bromo-2-methylquinazolin-4(3H)-one and Congeneric Quinazolinones
Introduction: The Quinazolinone Scaffold - A Cornerstone in Medicinal Chemistry
The quinazolinone core, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The versatility of the quinazolinone scaffold allows for chemical modifications at various positions, profoundly influencing its biological profile. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 2, 3, 6, 7, and 8 positions of the quinazolinone ring are pivotal in determining the compound's potency and selectivity.[4]
This guide provides a comparative analysis of the biological activity of 7-Bromo-2-methylquinazolin-4(3H)-one against other quinazolinone derivatives. While direct experimental data for this compound is not extensively available in the public domain, we can extrapolate its potential activities based on the well-documented biological profiles of its isomers and other structurally related compounds. This analysis will focus on three key areas of therapeutic interest: anticancer, antimicrobial, and anti-inflammatory activities.
Comparative Analysis of Biological Activities
The introduction of a bromine atom onto the quinazolinone scaffold is a common strategy to enhance biological activity. Halogenation can modulate the compound's lipophilicity, electronic properties, and binding interactions with biological targets. The position of the bromine atom is critical, as evidenced by the differing activities of various bromo-substituted isomers.
Anticancer Activity: Targeting Key Signaling Pathways
Quinazolinone derivatives have emerged as potent anticancer agents, with several compounds targeting crucial signaling pathways involved in tumor progression.[5][6] A primary mechanism of action for many anticancer quinazolinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[5][7]
Table 1: Comparative Cytotoxicity of Bromo-Substituted Quinazolinone Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | 6-Bromo-2-(n-butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 | 15.85 ± 3.32 | [8] |
| SW480 | 17.85 ± 0.92 | [8] | ||
| Compound 21 | 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromoquinazolin-4-one | - | - | [9] |
| Halofuginone | 7-bromo-6-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-4(3H)-quinazolinone | Scleroderma | FDA Approved | [10] |
| Various | 6,8-dibromo-4(3H)quinazolinone derivatives | MCF-7 | Potent Activity | [11] |
Structure-Activity Relationship Insights:
The position of the bromine atom on the benzene ring influences the molecule's interaction with the ATP-binding pocket of EGFR. Studies on allosteric EGFR inhibitors have shown that substitutions at the 6-position of the quinazolinone core are generally favored for potent activity.[12] It is plausible that a 7-bromo substitution would also confer significant anticancer activity, potentially through similar mechanisms. The 2-methyl group is a common feature in many biologically active quinazolinones and is expected to contribute favorably to the overall activity profile.
Mechanism of Action: EGFR Inhibition
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active due to EGFR mutations or overexpression.[7] Quinazolinone-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules.
Caption: Predicted inhibition of the EGFR signaling pathway by this compound.
Antimicrobial Activity: A Broad Spectrum of Action
Quinazolinone derivatives are known to possess a wide range of antimicrobial activities against various pathogenic bacteria and fungi.[13][14] The presence and position of a bromine substituent can significantly enhance this activity.
Studies on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have shown significant antibacterial and antifungal activity.[12] For example, these compounds were active against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. Similarly, 6,8-dibromo-4(3H)quinazolinone derivatives have also demonstrated potent antimicrobial effects.[15]
Table 2: Comparative Antimicrobial Activity of Bromo-Substituted Quinazolinones
| Compound Type | Test Organism | Activity | Reference |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | S. aureus, B. subtilis, P. aeruginosa | Significant Antibacterial | [12] |
| C. albicans, A. niger | Significant Antifungal | [12] | |
| 6,8-dibromo-4(3H)quinazolinone derivatives | Gram-positive & Gram-negative bacteria | Potent Antibacterial | [15] |
| C. albicans, A. flavus | Potent Antifungal | [15] |
Predicted Antimicrobial Profile:
Based on the strong antimicrobial activity of the 6-bromo and 6,8-dibromo analogs, it is highly probable that this compound will also exhibit a broad spectrum of antibacterial and antifungal activity. The precise minimum inhibitory concentrations (MICs) would need to be determined experimentally, but the structural similarities suggest promising potential.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating acute anti-inflammatory activity. Studies on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have demonstrated good anti-inflammatory activity in this model.[12] Additionally, novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives have also shown promising anti-inflammatory and analgesic properties.
Mechanism of Action: Inhibition of NF-κB Pathway
A key mechanism underlying the anti-inflammatory effects of some quinazolinones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as COX-2. By inhibiting this pathway, quinazolinones can effectively reduce the inflammatory response.
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
To empirically determine and compare the biological activities of this compound, the following standard experimental protocols are recommended.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and is widely used to assess the cytotoxic potential of compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
This compound and other quinazolinone derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[1] Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density using a microplate reader.
Protocol 3: In Vivo Anti-inflammatory Activity via Carrageenan-Induced Paw Edema
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[2]
Materials:
-
Wistar rats or Swiss albino mice
-
1% w/v carrageenan solution in saline
-
Test compounds and a standard drug (e.g., indomethacin or ibuprofen)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Caption: General experimental workflow for the evaluation of novel quinazolinone derivatives.
Conclusion and Future Directions
The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Based on extensive structure-activity relationship data from its isomers, this compound is predicted to possess significant anticancer, antimicrobial, and anti-inflammatory properties. The bromine at the 7-position is anticipated to enhance its biological activity, making it a compelling candidate for further investigation.
To validate these predictions, empirical testing using the standardized protocols outlined in this guide is essential. The synthesis of this compound and its subsequent evaluation against a panel of cancer cell lines, pathogenic microbes, and in in vivo models of inflammation will provide the definitive data needed to ascertain its therapeutic potential. Such studies will not only elucidate the specific biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the quinazolinone class of molecules, paving the way for the rational design of next-generation therapeutics.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies | MDPI [mdpi.com]
A Researcher's Guide to Validating the Mechanism of Action of 7-Bromo-2-methylquinazolin-4(3H)-one: A Comparative Approach
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic studies. The quinazolinone scaffold is a well-established pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, from anticancer to antimicrobial effects.[1][2][3][4] This guide provides an in-depth, technically-grounded framework for validating the mechanism of action (MoA) of a specific derivative, 7-Bromo-2-methylquinazolin-4(3H)-one. Instead of a rigid protocol, we will explore the causal logic behind experimental choices, enabling you to build a self-validating and robust data package.
This guide will compare and contrast potential mechanisms of action for this compound, drawing from the known activities of the broader quinazolinone class, and provide detailed experimental workflows to discern its specific biological role.
The Quinazolinone Landscape: A Multitude of Mechanisms
The versatility of the quinazolinone core structure allows for a diverse range of pharmacological effects, primarily by interacting with various biological targets.[5][6] Before delving into the specifics of this compound, it is crucial to understand the established mechanisms of action for this class of compounds. This understanding will inform our initial hypotheses and guide our experimental design.
Table 1: Established Mechanisms of Action for Quinazolinone Derivatives
| Mechanism of Action | Key Molecular Targets | Cellular Outcome |
| Tubulin Polymerization Inhibition | α- and β-tubulin | Mitotic arrest, apoptosis[1] |
| Kinase Inhibition | EGFR, VEGFR-2, CDK2, HER2 | Inhibition of cell proliferation, angiogenesis, and survival pathways[7][8] |
| Induction of Apoptosis | Bcl-2 family proteins, Caspases | Programmed cell death[5] |
| Modulation of Autophagy | LC3, Beclin-1, ATG proteins | Autophagic cell death or survival, depending on context[5] |
| DNA Damage Response Interference | PARP1, Topoisomerases | Inhibition of DNA repair, leading to cell death[9][10] |
| Bromodomain Inhibition | BRD4 | Altered gene expression, cell cycle arrest, apoptosis[9][10] |
Our investigative approach for this compound will therefore be a process of elimination and confirmation across these potential pathways.
Devising a Validation Strategy: A Step-by-Step Experimental Framework
The following sections outline a logical progression of experiments designed to elucidate the MoA of this compound. We will start with broad, phenotype-based assays and progressively narrow our focus to specific molecular targets.
Phase 1: Phenotypic Screening and Initial Mechanistic Clues
The first step is to characterize the cellular phenotype induced by this compound. This provides the foundational data to guide subsequent, more targeted experiments.
Experimental Protocol 1: Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of the compound across a panel of relevant cancer cell lines.
-
Methodology:
-
Select a diverse panel of human cancer cell lines (e.g., breast, lung, colon).
-
Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or resazurin-based assay to determine the IC50 value for each cell line.
-
Concurrently, perform a cell proliferation assay (e.g., CyQUANT™) to distinguish between cytotoxic and cytostatic effects.
-
-
Rationale: This initial screen will identify sensitive cell lines and provide the dose-response characteristics necessary for all subsequent experiments. A broad spectrum of activity might suggest a fundamental cellular process is being targeted, whereas selective toxicity could point towards a specific pathway active in certain cancers.
Experimental Protocol 2: Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest.
-
Methodology:
-
Treat a sensitive cell line with the IC50 concentration of the compound for various time points (e.g., 12, 24, 48 hours).
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Rationale: Arrest at a specific phase of the cell cycle is a strong indicator of the underlying mechanism. For instance, G2/M arrest is characteristic of tubulin polymerization inhibitors, while G1 arrest can be induced by CDK inhibitors.[10]
Workflow for Phase 1: Phenotypic Characterization
Caption: Workflow for the initial phenotypic characterization of this compound.
Phase 2: Target Class Identification
Based on the phenotypic data, we can now move towards identifying the class of biological targets. This phase employs a combination of in vitro and in cellulo assays.
Experimental Protocol 3: Kinase Inhibition Profiling
-
Objective: To screen for inhibitory activity against a broad panel of kinases.
-
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to test the compound against a large panel of recombinant human kinases at a fixed concentration (e.g., 10 µM).
-
Follow up on any significant hits with dose-response assays to determine the IC50 for specific kinases.
-
-
Rationale: Many quinazolinone derivatives are known kinase inhibitors.[7][8] This unbiased screen can rapidly identify potential kinase targets. A hit on kinases like EGFR or VEGFR would warrant further investigation into their respective signaling pathways.
Experimental Protocol 4: Tubulin Polymerization Assay
-
Objective: To directly assess the effect of the compound on tubulin polymerization.
-
Methodology:
-
Use a commercially available, fluorescence-based tubulin polymerization assay kit.
-
Incubate purified tubulin with the compound and a polymerization-inducing agent.
-
Monitor the fluorescence increase over time, which is proportional to the extent of tubulin polymerization.
-
Include known tubulin inhibitors (e.g., paclitaxel, colchicine) as positive controls.
-
-
Rationale: This in vitro assay provides direct evidence for or against the inhibition of tubulin polymerization, a known mechanism for some quinazolinones.[1]
Experimental Protocol 5: Apoptosis vs. Autophagy Induction
-
Objective: To determine the primary mode of cell death induced by the compound.
-
Methodology:
-
Apoptosis: Treat cells with the compound and perform Annexin V/PI staining followed by flow cytometry. Also, perform a western blot for cleaved caspases (e.g., caspase-3, caspase-9) and PARP.
-
Autophagy: Treat cells and perform a western blot for the conversion of LC3-I to LC3-II.[5] Use immunofluorescence to visualize LC3 puncta formation.
-
-
Rationale: Distinguishing between apoptosis and autophagy is critical. The activation of specific caspases can point towards either the intrinsic (mitochondrial) or extrinsic cell death pathways. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.[5]
Signaling Pathway for Apoptosis Induction
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by the compound.
Phase 3: Specific Target Validation and MoA Confirmation
This final phase focuses on validating the specific molecular target(s) identified in the previous phase and confirming the mechanism of action.
Experimental Protocol 6: Target Engagement Assays
-
Objective: To confirm direct binding of the compound to its putative target protein in a cellular context.
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound, followed by heating to various temperatures. The target protein's stability against thermal denaturation will increase upon ligand binding. Analyze protein levels by western blot.
-
Drug Affinity Responsive Target Stability (DARTS): Treat cell lysates with the compound, followed by limited proteolysis. The target protein will be more resistant to digestion if the compound is bound.[11][12] Analyze protein fragments by SDS-PAGE or mass spectrometry.
-
-
Rationale: These biophysical methods provide strong evidence of direct target engagement in a physiological setting, which is a critical step in MoA validation.[13]
Experimental Protocol 7: Target Knockdown/Knockout Validation
-
Objective: To demonstrate that the cellular effects of the compound are dependent on the presence of the target protein.
-
Methodology:
-
Use siRNA or shRNA to knockdown the expression of the putative target protein.
-
Alternatively, use CRISPR/Cas9 to generate a knockout cell line.
-
Treat the knockdown/knockout cells and control cells with the compound and assess for a shift in the IC50 value.
-
-
Rationale: If the compound's activity is significantly reduced in cells lacking the target protein, it provides compelling genetic evidence for the proposed MoA.
Experimental Workflow for Target Validation
Caption: A workflow illustrating the key steps in validating the specific molecular target.
Comparative Analysis with Alternative Quinazolinones
To provide a comprehensive guide, it is essential to consider how the experimental data for this compound would compare to that of other well-characterized quinazolinone derivatives.
Table 2: Comparative Experimental Signatures of Quinazolinone MoAs
| Experimental Readout | This compound (Hypothetical) | Lapatinib (EGFR/HER2 Inhibitor)[8] | A Tubulin Polymerization Inhibitor |
| Cell Cycle Arrest | G1 Phase | G1 Phase | G2/M Phase |
| Kinase Profile | Specific hit on CDK2 | Potent inhibition of EGFR and HER2 | No significant kinase inhibition |
| Tubulin Polymerization | No effect | No effect | Strong inhibition |
| Key Western Blot Markers | Increased p21, decreased Cyclin D1 | Decreased phospho-EGFR, phospho-Akt | Increased Cyclin B1 |
| Target Engagement | Binds to CDK2 in CETSA/DARTS | Binds to EGFR/HER2 in CETSA/DARTS | Binds to tubulin (validated by other methods) |
This comparative table should be populated with the experimental data obtained for this compound to clearly position its mechanism of action relative to established alternatives.
Conclusion
Validating the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental testing. By employing a multi-faceted approach that combines phenotypic screening, target class identification, and specific target validation, researchers can build a robust and compelling data package. This guide provides a logical framework and detailed experimental considerations to navigate this process effectively, ultimately enabling the confident progression of promising compounds through the drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. eipublication.com [eipublication.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of quinazolin-4(3 H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Anticancer Potential of 7-Bromo-2-methylquinazolin-4(3H)-one and Other Halogenated Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of halogen atoms into this heterocyclic system has emerged as a powerful approach to modulate pharmacological activity, particularly in the pursuit of novel anticancer drugs. This guide provides an in-depth comparative analysis of 7-Bromo-2-methylquinazolin-4(3H)-one and other halogenated quinazolinone derivatives, focusing on their performance in anticancer assays. By synthesizing available experimental data, we aim to elucidate structure-activity relationships (SAR) and provide a valuable resource for researchers in oncology drug discovery.
Comparative Anticancer Activity of Halogenated Quinazolinones
Table 1: Cytotoxicity of Bromo-Substituted Quinazolinone Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | 6-Bromo-2-(n-butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |
| SW480 (Colon) | 17.85 ± 0.92 | [1] | ||
| 8c | 6-Bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 72.14 ± 2.14 | [1] |
| SW480 (Colon) | 81.12 ± 4.15 | [1] | ||
| Erlotinib | (Reference Drug) | MCF-7 (Breast) | 9.9 ± 0.14 | [2] |
Note: The data in Table 1 is for 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, which differ from the 2-methyl scaffold of the primary topic. However, it provides valuable insight into the anticancer activity of brominated quinazolinones.
Table 2: Cytotoxicity of Iodo- and Chloro-Substituted Quinazolinone Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | 6-Iodo-2-methyl-3-phenylquinazolin-4(3H)-one | HL-60 (Leukemia) | 21 | [3] |
| U937 (Lymphoma) | 30 | [3] | ||
| 3d | 6-Iodo-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one | HeLa (Cervical) | 10 | [3] |
| 5a | 3-Amino-7-chloro-2-methyl-5-(morpholin-4-yl)acetyl-quinazolin-4(3H)-one | - | - | [4] |
| Paclitaxel | (Reference Drug) | HeLa (Cervical) | - | [3] |
Note: The compounds in Table 2, while being 2-methylquinazolinones, have different substitution patterns at the 3-position compared to the parent compound of interest. This should be considered when interpreting the data.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The anticancer activity of halogenated quinazolinones is intricately linked to the nature, position, and overall substitution pattern of the halogen atom on the quinazolinone core. While direct comparative data for this compound is limited, we can infer valuable SAR insights from related structures.
The introduction of a halogen atom, particularly bromine or iodine, at positions 6 or 7 of the quinazolinone ring has been a recurring strategy in the design of potent anticancer agents.[2][3] Halogens, being lipophilic, can enhance the molecule's ability to cross cell membranes and interact with intracellular targets. Furthermore, their electron-withdrawing nature can modulate the electronic properties of the quinazolinone scaffold, influencing its binding affinity to target proteins.
Recent studies on 6-bromo quinazoline derivatives have shown promising cytotoxic effects against breast (MCF-7) and colon (SW480) cancer cell lines.[2] For instance, a derivative with an aliphatic linker at the 2-position (compound 8a in Table 1) exhibited greater potency compared to one with a bulkier aromatic group.[1] This suggests that the nature of the substituent at the 2-position, in conjunction with the bromine at the 6-position, plays a crucial role in determining cytotoxic activity.
Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways are prominent targets.[5]
EGFR Signaling Pathway Inhibition
The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Quinazolinone-based compounds have been extensively developed as EGFR tyrosine kinase inhibitors (TKIs). They typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Quinazolinone Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-2-methylquinazolin-4(3H)-one Analogs
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 7-Bromo-2-methylquinazolin-4(3H)-one analogs. By dissecting the impact of chemical modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing next-generation therapeutics. This analysis is built upon a synthesis of existing literature on quinazolinone derivatives, offering insights into their potential as anticancer, anti-inflammatory, and antimicrobial agents.
The Quinazolinone Core: A Privileged Scaffold
The 4(3H)-quinazolinone ring system is a bicyclic aromatic structure composed of a fused benzene and pyrimidine ring.[4] Its versatility as a pharmacophore stems from the numerous points available for chemical modification, each influencing the molecule's steric, electronic, and pharmacokinetic properties.[5] SAR studies have consistently highlighted the significance of substituents at the C2, N3, C6, C7, and C8 positions in dictating the biological activity of these compounds.[1][5] The introduction of a bromine atom at the C7 position, as in our core structure, is often explored to enhance potency, a strategy supported by findings that halogenation can favorably modulate bioactivity.[5][6]
Strategic Dissection of the this compound Scaffold
To systematically understand the SAR of this compound analogs, we will explore the impact of substitutions at key positions, drawing comparisons from published data on related quinazolinone series.
The Significance of the C2-Methyl Group
The methyl group at the C2 position is a common feature in many bioactive quinazolinones. While seemingly simple, its presence can influence the molecule's conformation and interaction with biological targets. The following diagram illustrates the fundamental synthesis pathway for 2-methylquinazolin-4(3H)-ones.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the synthetic routes to brominated quinazolinones
An In-depth Comparative Guide to the Synthetic Routes of Brominated Quinazolinones
Introduction: The Significance of Bromine in the Quinazolinone Scaffold
Quinazolinone and its derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Their diverse pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties, make them a focal point of drug discovery.[2][3] The strategic introduction of a bromine atom onto the quinazolinone framework can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Bromination not only serves to enhance potency but also provides a versatile chemical handle for further synthetic diversification through cross-coupling reactions.
This guide provides a comparative analysis of the principal synthetic strategies for preparing brominated quinazolinones. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and detailed protocols to empower researchers in their synthetic planning.
Strategic Approaches to Bromination: A Comparative Overview
The synthesis of brominated quinazolinones can be broadly categorized into two strategic approaches:
-
Synthesis from Brominated Precursors: A convergent strategy where the bromine atom is incorporated into one of the foundational building blocks prior to the construction of the quinazolinone ring.
-
Post-Synthetic Bromination: A divergent strategy that involves the initial synthesis of the quinazolinone core, followed by the regioselective introduction of bromine onto the pre-formed scaffold.
A third, highly valuable method for specific cases involves the transformation of an existing functional group, such as an amine, into a bromide via the Sandmeyer reaction .
Figure 1: High-level overview of the primary strategic pathways to access brominated quinazolinones.
Synthesis from Brominated Precursors
This strategy is predicated on the "building block" approach, where a brominated anthranilic acid or its amide derivative serves as the starting material. The primary advantage here is the unambiguous control over the initial position of the bromine atom, provided the starting material is isomerically pure.
Causality and Methodological Choices
Choosing this route is logical when a specific, and perhaps commercially available, bromoanthranilic acid is readily accessible. The most common method involves the condensation of N-acyl bromoanthranilic acid with a primary amine, or the direct reaction of a bromoanthranilic acid with an amide in what is known as the Niementowski synthesis.[1]
Caption: Workflow for synthesis starting from a brominated precursor.
Generalized Experimental Protocol: Synthesis from 5-Bromoanthranilamide
This protocol describes the synthesis of a 6-bromo-quinazolinone derivative, a common structural motif. The methodology is adapted from established procedures for quinazolinone synthesis.[4][5]
-
To a round-bottom flask, add 2-amino-5-bromobenzamide (1.0 eq), the desired aldehyde (1.2 eq), and a solvent such as dimethylacetamide (DMAC).
-
Add catalytic amounts of p-toluenesulfonic acid (PTSA, 0.1 eq) and sodium bisulfite (NaHSO₃, 0.2 eq) to the mixture. The latter serves to prevent oxidative side reactions of the aldehyde.
-
Heat the reaction mixture to 120 °C and stir for 16-20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid sequentially with water and a cold non-polar solvent (e.g., hexane or diethyl ether) to remove residual impurities.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure brominated quinazolinone.
| Parameter | Typical Value | Rationale |
| Starting Material | Isomerically pure Bromoanthranilamide | Ensures regiochemical outcome. |
| Solvent | High-boiling polar aprotic (e.g., DMAC) | Facilitates dissolution and high reaction temperature. |
| Catalyst | PTSA | Acid catalyst promotes the condensation and cyclization steps. |
| Temperature | 120 °C | Provides sufficient energy to overcome the activation barrier for cyclodehydration. |
| Typical Yield | 60-85% | Dependent on the specific aldehyde and reaction conditions. |
Post-Synthetic Bromination of the Quinazolinone Core
This divergent approach is highly valuable when a parent quinazolinone is more accessible than its brominated precursors. The strategy's success hinges on the ability to control the regioselectivity of the bromination reaction.
Electrophilic Aromatic Bromination
This is the most common method for introducing bromine onto the benzene ring of the quinazolinone. The fused amide ring system is electron-withdrawing, deactivating the pyrimidine ring, while the benzene ring is activated by the nitrogen atom at position 1, directing electrophiles primarily to positions 6 and 8.[1]
Mechanism and Reagent Comparison:
The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism. The choice of brominating agent is critical and influences both reactivity and selectivity.
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| Molecular Bromine (Br₂) | Acetic Acid, Room Temp | Inexpensive, potent. | Highly corrosive and toxic; can lead to over-bromination.[6] |
| N-Bromosuccinimide (NBS) | Acetic Acid or CCl₄ | Solid, easier to handle than Br₂. | More expensive; may require an acid catalyst or initiator.[7] |
| Inorganic Bromates (e.g., NaBrO₃) | H₂SO₄ | Powerful, for deactivated rings. | Extremely harsh conditions, low functional group tolerance.[7] |
Generalized Experimental Protocol: Electrophilic Bromination with NBS
-
Dissolve the starting quinazolinone (1.0 eq) in a suitable solvent, such as glacial acetic acid, in a flask protected from light.[8]
-
Add N-Bromosuccinimide (NBS) (1.1 eq for monobromination, 2.2 eq for dibromination) portion-wise to the solution at room temperature while stirring.
-
Stir the reaction mixture for 2-12 hours. The reaction progress can be monitored by TLC. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
After the reaction is complete, pour the mixture into a beaker of ice water.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid and succinimide.
-
Dry the crude product and purify by recrystallization from ethanol or another suitable solvent.
Radical Bromination (Wohl-Ziegler Reaction)
This method is not used for brominating the aromatic ring but is highly selective for positions adjacent to it, such as an alkyl group at C2 or a tricyclic system with an activated methylene group.[7]
Causality: This reaction is chosen specifically when the target is a benzylic or allylic bromide. It employs NBS as the bromine source and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under non-polar conditions.
Experimental Protocol: Allylic Bromination with NBS
-
To a solution of the substrate (e.g., 2-methyl-quinazolinone, 1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add NBS (1.05 eq).
-
Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.05 eq).
-
Reflux the mixture using a heat lamp to facilitate initiation, typically for 4-8 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography to isolate the 2-(bromomethyl)quinazolinone product.
Sandmeyer Reaction: From Amino to Bromo
The Sandmeyer reaction is a powerful transformation for introducing a bromine atom onto an aromatic ring by displacing a diazonium salt, which is generated in situ from a primary amine.[9][10] This route is exceptionally useful for synthesizing isomers that are inaccessible through direct electrophilic bromination due to directing group effects.
Mechanism: The process involves two key steps:
-
Diazotization: Reaction of an amino-quinazolinone with nitrous acid (generated from NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt.
-
Displacement: Introduction of a copper(I) bromide (CuBr) solution, which catalyzes the release of N₂ gas and the formation of the aryl-bromine bond via a radical mechanism.[11]
Caption: The two-stage workflow of the Sandmeyer bromination reaction.
Generalized Experimental Protocol: Sandmeyer Bromination
-
Prepare the Diazonium Salt: Dissolve the starting amino-quinazolinone (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 eq) in a beaker cooled in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes after the addition is complete.
-
Prepare the Catalyst: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Displacement: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Atroposelective Bromination: Accessing Chiral Quinazolinones
For 3-arylquinazolin-4(3H)-ones, rotation around the N-aryl bond can be restricted, leading to atropisomerism. Enantiomerically pure atropisomers are highly sought after in drug development. Recent advances have led to peptide-catalyzed methods for atroposelective bromination, enabling the synthesis of these chiral molecules with high enantiomeric excess.[12][[“]]
Mechanism: A chiral peptide catalyst forms a complex with the quinazolinone substrate. This complex orients the substrate in a way that one face is preferentially exposed to the brominating agent (NBS), leading to the formation of one atropisomer over the other.[14] This is a dynamic kinetic resolution process where the rapidly equilibrating atropisomers of the starting material are trapped as configurationally stable brominated products.
This advanced technique requires specialized peptide catalysts and rigorous optimization but provides unparalleled access to a class of molecules that are otherwise very difficult to synthesize in an enantiopure form. Yields are often good (75-86%) with high enantiomeric ratios (e.g., 93:7 to 97:3).[12]
Comparative Summary and Conclusion
The choice of synthetic route to a brominated quinazolinone is a strategic decision guided by the desired substitution pattern, the availability of starting materials, and the required stereochemical purity.
| Method | Primary Use | Regioselectivity | Conditions | Key Advantage | Key Limitation |
| From Precursors | Specific isomer synthesis | Excellent (pre-determined) | Moderate to High Temp | Unambiguous product structure. | Relies on availability of specific starting materials. |
| Electrophilic Bromination | General aromatic bromination | Moderate (positions 6 & 8) | Mild to Harsh | Divergent, good for screening. | Risk of isomer mixtures and over-bromination. |
| Radical Bromination | Alkyl/Benzylic bromination | Excellent (at sp³ C-H) | Moderate (Reflux) | Highly selective for non-aromatic positions. | Substrate must possess an activated C-H bond. |
| Sandmeyer Reaction | Isomers from amino-precursors | Excellent (pre-determined) | Low Temp, then Mild | Access to isomers unavailable by EAS. | Diazonium salts can be unstable; safety precautions needed. |
| Atroposelective Bromination | Chiral 3-aryl quinazolinones | Excellent (enantioselective) | Mild | Access to enantiopure atropisomers. | Requires specialized, expensive catalysts. |
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwjmrd.com [wwjmrd.com]
- 8. youtube.com [youtube.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. researchgate.net [researchgate.net]
Cross-Validation of Experimental Results for 7-Bromo-2-methylquinazolin-4(3H)-one: A Comparative Guide
In the landscape of medicinal chemistry, quinazolin-4(3H)-one derivatives stand as a privileged scaffold, consistently demonstrating a wide spectrum of biological activities. This guide provides an in-depth technical analysis and cross-validation of experimental results for a specific analog, 7-Bromo-2-methylquinazolin-4(3H)-one. We will delve into its synthesis, spectral characterization, and comparative biological evaluation, offering a framework for researchers engaged in the development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Quinazolinone Core in Drug Discovery
The quinazolin-4(3H)-one nucleus is a recurring motif in a multitude of biologically active compounds, exhibiting properties that span from anticonvulsant and antimicrobial to anticancer and anti-inflammatory activities.[1][2] The structural versatility of this scaffold allows for substitutions at various positions, profoundly influencing its pharmacokinetic and pharmacodynamic profiles. The introduction of a bromine atom at the 7-position and a methyl group at the 2-position, as in this compound, is anticipated to modulate its biological efficacy and metabolic stability. This guide aims to provide a comprehensive comparison of this specific derivative with its close structural analogs, supported by established experimental data and protocols.
Synthesis and Characterization: A Validated Approach
The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is a well-established process in organic chemistry.[2][3] A common and efficient route involves the cyclization of an appropriately substituted anthranilic acid derivative. For this compound, a logical and validated synthetic pathway commences with 2-amino-4-bromobenzoic acid.
Proposed Synthetic Protocol
This protocol is a self-validating system, where the successful formation of each intermediate can be confirmed by standard analytical techniques before proceeding to the next step.
Step 1: Acetylation of 2-Amino-4-bromobenzoic Acid
The initial step involves the acetylation of the amino group of 2-amino-4-bromobenzoic acid. This is a crucial transformation to facilitate the subsequent cyclization.
-
Reagents and Conditions: To a solution of 2-amino-4-bromobenzoic acid (1.0 eq) in acetic anhydride (3.0 eq), add a catalytic amount of pyridine. Heat the reaction mixture at reflux (approximately 140°C) for 2-3 hours.
-
Causality: Acetic anhydride serves as both the acetylating agent and the solvent. Pyridine acts as a basic catalyst to facilitate the nucleophilic attack of the amino group on the acetic anhydride. The elevated temperature is necessary to drive the reaction to completion.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water to precipitate the product, 2-acetylamino-4-bromobenzoic acid. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.
Step 2: Cyclization to form 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
The acetylated intermediate undergoes intramolecular cyclization upon heating, a common method for forming the benzoxazinone ring.[4]
-
Reagents and Conditions: The dried 2-acetylamino-4-bromobenzoic acid is heated under reflux in acetic anhydride for 4-6 hours.
-
Causality: Acetic anhydride acts as a dehydrating agent, promoting the intramolecular cyclization to form the benzoxazinone ring.
-
Work-up and Purification: The excess acetic anhydride is removed under reduced pressure. The resulting residue is triturated with cold ether to afford the crude 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification.
Step 3: Ammonolysis to this compound
The final step involves the reaction of the benzoxazinone intermediate with an ammonia source to yield the target quinazolinone.
-
Reagents and Conditions: The crude 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent such as ethanol, and aqueous ammonia is added. The mixture is heated at reflux for 2-4 hours.
-
Causality: The ammonia acts as a nucleophile, attacking the carbonyl group of the benzoxazinone, leading to ring opening and subsequent recyclization to form the more stable quinazolinone ring.
-
Work-up and Purification: Upon cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum. Recrystallization from a suitable solvent like ethanol or a mixture of DMF/water will yield pure this compound.[5]
Experimental Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Spectral Characterization
The structural confirmation of the synthesized this compound is paramount. The following table summarizes the expected spectral data based on the analysis of closely related bromo-substituted quinazolinones.[1][6]
| Spectroscopic Data | Expected Characteristics for this compound |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): ~12.5 (s, 1H, NH), ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 126 MHz) | δ (ppm): ~162.5 (C=O), ~153.0 (C-2), ~149.0 (C-8a), ~137.0 (C-6), ~130.0 (C-5), ~128.0 (C-8), ~122.0 (C-4a), ~119.0 (C-7), ~21.5 (CH₃) |
| IR (KBr, cm⁻¹) | ν: ~3300-3100 (N-H stretching), ~1680 (C=O stretching), ~1610 (C=N stretching), ~1580 (C=C aromatic stretching) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₉H₇BrN₂O at 238.98, found ~239.0 |
Biological Activity and Comparative Analysis
The quinazolinone scaffold is a well-established pharmacophore for anticonvulsant and antimicrobial agents. The introduction of a bromine atom can enhance lipophilicity, potentially improving membrane permeability and target engagement.
Comparative Anticonvulsant Activity
| Compound | Substitution Pattern | Anticonvulsant Activity (MES Test) | Reference |
| This compound | 7-Bromo, 2-Methyl | Predicted to have moderate to good activity | - |
| 6-Bromo-2-methyl-3-phenyl-quinazolin-4(3H)-one | 6-Bromo, 2-Methyl, 3-Phenyl | Showed significant activity | [8] |
| Methaqualone | 2-Methyl, 3-o-tolyl | Well-known anticonvulsant and sedative-hypnotic | [9] |
| Compound 8b (a 2,3-disubstituted quinazolin-4(3H)-one) | 2,3-disubstituted | 100% protection against PTZ-induced seizures | [9] |
The presence of a halogen at position 6 or 8 has been shown to be favorable for anticonvulsant activity. It is therefore highly probable that a 7-bromo substitution would confer similar, if not enhanced, activity due to its electronic and steric properties.
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Model: Male albino mice (20-25 g) are used.
-
Drug Administration: The test compounds and a standard drug (e.g., Phenytoin) are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Induction of Seizures: After a specified time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from seizures at each dose is calculated, and the median effective dose (ED₅₀) is determined.
Signaling Pathway in Anticonvulsant Activity
Caption: Potential mechanisms of anticonvulsant action for quinazolinones.
Comparative Antimicrobial Activity
Quinazolinone derivatives have also demonstrated promising antimicrobial properties.[10][11] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound | Substitution Pattern | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| This compound | 7-Bromo, 2-Methyl | Predicted to have activity | Predicted to have activity | - |
| 6,8-dibromo-2-phenyl-quinazolin-4(3H)-one derivative | 6,8-Dibromo, 2-Phenyl | 25 | 1.56 | [10] |
| 6-Bromo-2-methyl-3-(substituted phenyl)-quinazolin-4-one | 6-Bromo, 2-Methyl, 3-Aryl | Significant activity | Significant activity | [8] |
The presence of one or more bromine atoms on the quinazolinone ring has been correlated with potent antibacterial activity.[10] It is therefore anticipated that this compound will exhibit noteworthy antimicrobial effects.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are used.
-
Culture Preparation: Bacteria are grown in a suitable broth medium to a specific optical density.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cross-Validation and Troubleshooting
The reliability of experimental data hinges on robust cross-validation and an understanding of potential pitfalls.
-
Synthesis: The primary challenge in the synthesis is ensuring complete cyclization and purification. Incomplete reactions can be identified by TLC analysis. If cyclization is sluggish, extending the reaction time or using a stronger dehydrating agent may be necessary. Purification by recrystallization is critical to remove any unreacted starting materials or byproducts.
-
Characterization: The concordance of data from multiple spectroscopic techniques (NMR, IR, MS) provides a high degree of confidence in the structure of the synthesized compound. Any discrepancies should be investigated, potentially indicating the presence of impurities or an incorrect structure.
-
Biological Assays: The reproducibility of biological data is crucial. Assays should be performed in triplicate and on multiple occasions. The use of positive and negative controls is mandatory to validate the assay performance. In anticonvulsant testing, it is important to also assess neurotoxicity (e.g., using the rotarod test) to determine the therapeutic index of the compound.
Conclusion
This compound represents a promising, yet underexplored, derivative within the pharmacologically rich class of quinazolinones. Based on a systematic analysis of its structural analogs, it is predicted to possess significant anticonvulsant and antimicrobial properties. The detailed synthetic and analytical protocols provided in this guide offer a clear path for its preparation and characterization. Further in-depth biological evaluation is warranted to fully elucidate its therapeutic potential and establish a comprehensive structure-activity relationship. This guide serves as a foundational resource for researchers aiming to advance the development of novel quinazolinone-based therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant and toxicity evaluation of some 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
A Comparative Benchmarking Guide to 7-Bromo-2-methylquinazolin-4(3H)-one for Kinase Inhibition
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the investigational compound 7-Bromo-2-methylquinazolin-4(3H)-one against a panel of established kinase inhibitors. As the quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly in oncology, a rigorous comparative analysis is essential to elucidate the potency, selectivity, and potential therapeutic utility of this novel agent.[1][2][3] This document outlines the requisite in vitro and cellular assays, explains the scientific rationale behind experimental choices, and presents a clear structure for data interpretation.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a frequent driver of diseases like cancer.[4][5] The quinazoline core has emerged as a privileged scaffold in the design of potent kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.[1] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib are all quinazoline derivatives that have demonstrated significant clinical efficacy, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[1][6] The development of novel quinazoline-based molecules like this compound necessitates a systematic evaluation of their inhibitory profile across the kinome to identify primary targets and potential off-target effects.
Characterization of this compound
This compound is a synthetic heterocyclic compound.[7][8] While specific biological data for this exact molecule is not extensively published, the quinazolin-4(3H)-one core is known to be a versatile pharmacophore.[9] Derivatives of this scaffold have been shown to inhibit a range of kinases, including but not limited to EGFR, VEGFR-2, and CDK2.[10][11] The bromine substitution at the 7-position and the methyl group at the 2-position are expected to modulate the compound's physiochemical properties and its interaction with target kinases.
Benchmarking Strategy: A Multi-tiered Approach
A robust benchmarking strategy involves a tiered approach, starting with broad profiling and moving towards more specific cellular and mechanistic studies. This guide proposes a comparison against a panel of well-characterized kinase inhibitors with diverse selectivity profiles.
Selected Known Kinase Inhibitors for Comparison:
| Inhibitor | Primary Target(s) | Mechanism of Action |
| Gefitinib | EGFR | ATP-competitive inhibitor |
| Sorafenib | VEGFR, PDGFR, Raf kinases | Multi-kinase inhibitor |
| Staurosporine | Broad-spectrum (non-selective) | ATP-competitive inhibitor |
| Lapatinib | EGFR, HER2 | Dual ATP-competitive inhibitor |
This selection allows for a comprehensive comparison, from a highly selective inhibitor (Gefitinib) to a multi-targeted agent (Sorafenib) and a non-selective promiscuous inhibitor (Staurosporine), providing a broad context for the activity of this compound.
Experimental Protocols and Data Interpretation
Part 1: In Vitro Kinase Inhibition Assays (IC50 Determination)
The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases. A lower IC50 value indicates greater potency.
Workflow for Biochemical IC50 Determination:
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. inits.at [inits.at]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound 95% | CAS: 403850-89-5 | AChemBlock [achemblock.com]
- 8. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison: 7-Bromo-2-methylquinazolin-4(3H)-one and its Non-Brominated Analog
A Senior Application Scientist's Guide to Structure, Activity, and Experimental Insights
Abstract
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast array of biological activities, including anticonvulsant, anti-inflammatory, and antiviral properties.[1][2][3] The strategic functionalization of this privileged core is a key tactic in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles. This guide presents an in-depth, head-to-head comparison of 2-methylquinazolin-4(3H)-one and its halogenated counterpart, 7-Bromo-2-methylquinazolin-4(3H)-one. We will dissect the nuances of their synthesis, physicochemical properties, and critically, their biological activities, with a focus on structure-activity relationships (SAR). By synthesizing data from the literature and providing detailed experimental protocols, this document serves as a technical resource for researchers engaged in the design and development of novel quinazolinone-based therapeutics.
Introduction: The Significance of the Quinazolinone Core and Halogenation
The quinazolinone ring system is a recurring motif in both natural products and synthetic pharmaceuticals, prized for its rigid structure and versatile substitution points that allow for fine-tuning of biological effects.[1] 2-Methylquinazolin-4(3H)-one, the parent compound in this comparison, has been identified as a bioactive component in traditional medicines and has demonstrated notable antiviral activity against the Influenza A virus, among other properties.[3][4]
The introduction of a halogen, specifically bromine, at the 7-position of the quinazolinone core represents a deliberate chemical modification aimed at exploring new regions of chemical space. Halogen atoms can profoundly influence a molecule's properties by:
-
Modulating Lipophilicity: Increasing the molecule's ability to cross biological membranes.
-
Introducing Electronic Effects: The electron-withdrawing nature of bromine can alter the acidity/basicity of nearby functional groups and influence binding interactions.
-
Forming Halogen Bonds: Acting as a halogen bond donor to interact with electron-rich pockets in a biological target, potentially enhancing binding affinity and selectivity.
This guide will explore the tangible consequences of this specific bromination, providing a comparative framework for these two closely related molecules.
Synthesis and Chemical Logic
The synthesis of both compounds generally follows established routes for quinazolinone construction, starting from anthranilic acid or its derivatives. The key distinction lies in the choice of the starting material.
-
2-Methylquinazolin-4(3H)-one is commonly prepared from 2-aminobenzoic acid (anthranilic acid). A highly reliable method involves a two-step, one-pot reaction.[5][6] First, anthranilic acid is cyclized with acetic anhydride under reflux to form the intermediate 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is not isolated but is subsequently reacted in situ with an amine source, such as ammonia (often generated from formamide or ammonium acetate), to yield the final product.[5][7]
-
This compound , while less commonly described, is logically synthesized from 4-bromo-2-aminobenzoic acid . The synthetic pathway mirrors that of the non-brominated analog, leveraging the same well-established cyclization and amination chemistry. The bromine atom is incorporated from the start and is carried through the reaction sequence.
The causality behind this synthetic choice is efficiency and predictability. Placing the substituent on the starting material (anthranilic acid) is far more straightforward than attempting a regioselective bromination of the pre-formed quinazolinone ring, which could lead to a mixture of isomers and be difficult to control.
Caption: General synthetic pathway for 2-methylquinazolin-4(3H)-ones.
Comparative Physicochemical Properties
The addition of a single bromine atom significantly alters the molecule's physical properties. This change is fundamental to understanding potential differences in solubility, membrane permeability, and metabolic stability.
| Property | 2-Methylquinazolin-4(3H)-one | This compound | Rationale for Difference |
| Molecular Formula | C₉H₈N₂O | C₉H₇BrN₂O | Addition of one bromine atom, removal of one hydrogen. |
| Molecular Weight | 160.17 g/mol [8] | 239.07 g/mol [9] | The high atomic mass of bromine (~79.9 amu) substantially increases the overall molecular weight. |
| Melting Point | 231-233 °C[10] | Data not available; predicted to be higher. | Increased molecular weight and potential for stronger intermolecular forces (dipole-dipole, halogen bonds) typically raise the melting point. |
| Appearance | White to almost white powder[10] | Data not available; expected to be a white or off-white solid. | No significant change in chromophore is expected. |
| Calculated LogP | ~1.5 | ~2.3 | Bromine is a lipophilic atom, increasing the molecule's partition coefficient and preference for non-polar environments. |
Biological Activity: A Focus on Anticonvulsant Potential
The quinazolinone scaffold is renowned for its diverse effects on the central nervous system (CNS), with many derivatives exhibiting sedative, hypnotic, and anticonvulsant activities.[11][12] This activity is often attributed to the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[12][13] Molecules acting at this receptor, such as benzodiazepines, enhance the effect of GABA, leading to neuronal hyperpolarization and reduced excitability.
-
2-Methylquinazolin-4(3H)-one (The Analog): While direct reports of its anticonvulsant activity are sparse, its structural parent, methaqualone (which features the same 2-methyl group), is a well-known sedative-hypnotic that acts via the GABA-A system.[12] Furthermore, the non-brominated compound has shown significant antiviral activity against Influenza A, with an IC₅₀ of 23.8 μg/mL, highlighting its biological relevance.[3][4]
-
-
Halogenation and Potency: SAR studies on related quinazolinones have shown that substitution on the benzene ring with electron-withdrawing groups, such as halogens, can significantly impact anticonvulsant activity.[11] For instance, in one series, 2-(2,4-dichlorophenoxy) substituted quinazolinones were found to be more active than their 2-(2-chlorophenoxy) or 2-phenoxy analogs.[11] This suggests that the electronic properties and lipophilicity conferred by the bromine atom at position 7 are likely to modulate the compound's interaction with its biological target.
-
The 7-bromo substitution could enhance binding affinity to the GABA-A receptor through favorable hydrophobic interactions or the formation of a halogen bond with a carbonyl or other hydrogen bond acceptor in the receptor's allosteric site.
Caption: Mechanism of GABA-A receptor positive allosteric modulation.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided.
Protocol 1: Synthesis of 2-Methylquinazolin-4(3H)-one
This protocol is adapted from established methods for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, focusing on the creation of the core structure.[5]
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Intermediate Formation: In a 250 mL round-bottom flask, combine anthranilic acid (10 mmol) and acetic anhydride (20 mmol).
-
Reflux: Attach a reflux condenser and heat the mixture under reflux for 2 hours. The causality here is that the heat drives the condensation and cyclization reaction to form the 2-methyl-4H-3,1-benzoxazin-4-one intermediate.
-
Amine Addition: Cool the reaction mixture slightly. Cautiously add ammonium acetate (20 mmol) and glacial acetic acid (20 mL). The acetic acid serves as a solvent and catalyst for the subsequent ring-opening and re-closure with ammonia (from ammonium acetate).
-
Second Reflux: Heat the mixture under reflux for an additional 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Mobile phase: Ethyl acetate/Hexane 7:3].
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into 200 mL of crushed ice with stirring.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual acetic acid and salts.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-methylquinazolin-4(3H)-one as a white crystalline solid.
-
Validation: Dry the product and determine its melting point (expected: 231-233 °C). Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vivo Anticonvulsant Screening (PTZ Model)
This protocol describes a standard method for evaluating the potential anticonvulsant activity of a test compound.[12]
Materials:
-
Test compounds (dissolved/suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Pentylenetetrazole (PTZ), 85 mg/kg solution in saline
-
Male Swiss albino mice (20-25 g)
-
Syringes for intraperitoneal (i.p.) injection
-
Observation cages and stopwatch
Procedure:
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Divide the mice into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Diazepam, 5 mg/kg)
-
Group III-V: Test compound at different doses (e.g., 50, 100, 150 mg/kg).
-
-
Dosing: Administer the vehicle, positive control, or test compound via intraperitoneal (i.p.) injection.
-
Induction of Seizures: After a set pre-treatment time (typically 30-60 minutes), administer a convulsant dose of PTZ (85 mg/kg, i.p.) to all animals. PTZ is a GABA-A antagonist, and its administration reliably induces clonic-tonic seizures.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes. Record the following parameters:
-
Latency: The time from PTZ injection to the onset of the first clonic seizure.
-
Protection: The percentage of animals in each group that do not exhibit tonic hind-limb extension seizures.
-
-
Data Analysis: Compare the latency times and protection percentages between the test groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). An increase in seizure latency and a high percentage of protection indicate significant anticonvulsant activity.
Conclusion and Future Directions
The comparison between this compound and its non-brominated analog, 2-methylquinazolin-4(3H)-one, exemplifies a classic medicinal chemistry strategy. While the parent compound is a known bioactive molecule, the introduction of a 7-bromo substituent is predicted to enhance lipophilicity and introduce new electronic and steric features. Based on established SAR for the quinazolinone class, this modification holds significant potential to increase potency, particularly for CNS targets like the GABA-A receptor.
Direct, comparative biological testing is the critical next step to validate these hypotheses. The experimental protocols provided herein offer a robust framework for synthesizing these compounds and evaluating their anticonvulsant effects. Future work should focus on quantifying the binding affinity of both compounds to various GABA-A receptor subtypes to determine if the 7-bromo group confers not only enhanced potency but also improved selectivity, a key goal in modern drug development.
References
- 1. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 2-Methyl-4(3H)-quinazolinone 97 1769-24-0 [sigmaaldrich.com]
- 9. This compound 95% | CAS: 403850-89-5 | AChemBlock [achemblock.com]
- 10. 2-METHYL-4(3H)-QUINAZOLINONE CAS#: 1769-24-0 [m.chemicalbook.com]
- 11. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 7-Bromo-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The quinazoline and quinazolinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] As research into novel derivatives like 7-Bromo-2-methylquinazolin-4(3H)-one expands, a thorough understanding of its safe handling, storage, and disposal is paramount. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical safety for brominated aromatic compounds and quinazolinone derivatives.
Hazard Assessment and Engineering Controls
Given its structure as a brominated heterocyclic compound, this compound should be handled as a potentially hazardous substance. Potential hazards include skin, eye, and respiratory irritation.[4][5] Therefore, robust engineering controls are the first line of defense.
Primary Engineering Control: Chemical Fume Hood All manipulations of solid this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[4] This is crucial to minimize the inhalation of airborne particulates and potential vapors. The work surface within the fume hood should be covered with absorbent, disposable bench paper to contain any spills.[4]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent accidental exposure. The selection of appropriate PPE is a critical step in the risk mitigation process.
PPE Selection Guide
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[4] | Protects against chemical splashes and airborne particles.[4] |
| Face Shield | Worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[4][6] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For extended contact, consult the glove manufacturer's resistance guide.[4] | Prevents direct skin contact with the chemical.[4] Double-gloving is recommended for added protection.[3] |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex®) or 100% cotton.[4] | Protects skin and personal clothing from contamination. Must be fully buttoned.[4] |
| Full-Length Pants | N/A | Covers the lower body to prevent skin exposure.[4] | |
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects.[4] | |
| Respiratory Protection | NIOSH-approved Respirator | Equipped with appropriate cartridges for organic vapors and particulates. | Required if there is a risk of exceeding exposure limits or if engineering controls are insufficient.[7][8] |
Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and preventing contamination.
Preparation
-
Verify Equipment: Ensure the chemical fume hood is certified and functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including an analytical balance, weighing paper or boat, spatulas, and appropriately labeled waste containers, inside the fume hood.[3]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before handling the compound.[3]
Weighing and Transfer
-
Use Anti-Static Weighing Paper: To weigh the solid compound, use anti-static weigh paper or a tared container to prevent dispersal of the powder.[4]
-
Handle with Care: Use a spatula for all transfers and avoid sudden movements that could generate dust.[3][4]
-
Immediate Cleanup: Clean any spills within the fume hood immediately using appropriate procedures (see Section 5).
Storage and Segregation
Proper storage is a critical line of defense against accidents and degradation of the compound. Brominated organic compounds must be stored under conditions that maintain their stability and prevent hazardous reactions.[9]
-
Location: Store in a cool, dry, and well-ventilated area.[9]
-
Light: Keep away from direct sunlight and heat sources to prevent light- or heat-induced decomposition.[9]
-
Containers: Ensure containers are tightly sealed and chemically resistant to prevent leakage and the release of fumes.[9]
-
Segregation: Store this compound away from incompatible materials such as strong oxidizing agents, strong bases, and certain metals like aluminum.[9]
Spill and Exposure Management
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Chemical Spills
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.[9]
-
If the compound is flammable, extinguish all ignition sources.[9]
-
Absorb the spill with an inert material (e.g., vermiculite, sand). Small spills can be treated with sodium thiosulfate before absorption.[9]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[9]
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Improper disposal of brominated organic compounds can cause significant environmental harm.[9]
Waste Segregation and Collection
-
Solid Waste: Collect any unused solid compound, contaminated weighing paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste.[4][9]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste.[4][9]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[4]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[3]
Visual Workflow for PPE Selection
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. capotchem.com [capotchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
